molecular formula C22H16O7 B016146 Resistoflavine CAS No. 29706-96-5

Resistoflavine

Numéro de catalogue: B016146
Numéro CAS: 29706-96-5
Poids moléculaire: 392.4 g/mol
Clé InChI: FRXZTKQCZPGFDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Resistoflavine has been reported in Streptomyces corchorusii and Streptomyces olivaceoviridis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXZTKQCZPGFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952156
Record name 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
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Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29706-96-5
Record name (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resistoflavin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
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Foundational & Exploratory

Resistoflavine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a quinone-related antibiotic, has demonstrated notable cytotoxic and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data. The methodologies presented herein are compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source Organism

This compound was first isolated from a marine actinomycete, Streptomyces chibaensis strain AUBN1/7.[1] This strain was identified during a systematic screening program of marine actinomycetes collected from sediment samples in the Bay of Bengal, India.[1] The taxonomic classification of the strain was confirmed through morphological and physiological studies.

Fermentation and Extraction

The production of this compound is achieved through submerged fermentation of Streptomyces chibaensis AUBN1/7. The following protocol outlines the fermentation and subsequent extraction process.

Fermentation Protocol

A detailed fermentation protocol for the production of this compound is provided in Table 1.

Table 1: Fermentation Protocol for this compound Production

ParameterValue/Description
Producing Organism Streptomyces chibaensis AUBN1/7
Culture Medium Starch Casein Broth
Incubation Temperature 30°C
Incubation Period 7 days
Agitation Shaker incubation
Extraction Protocol

Following fermentation, the culture broth is harvested, and the bioactive compounds are extracted using organic solvents. The detailed extraction protocol is presented in Table 2.

Table 2: Extraction Protocol for this compound

StepProcedure
1. Broth Separation The fermented broth is centrifuged to separate the mycelial cake from the supernatant.
2. Mycelial Extraction The mycelial cake is extracted with ethyl acetate (B1210297).
3. Supernatant Extraction The supernatant is extracted with ethyl acetate.
4. Combining Extracts The ethyl acetate extracts from both the mycelium and supernatant are combined.
5. Concentration The combined extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract containing this compound is subjected to chromatographic techniques to isolate the pure compound.

Purification Protocol

The purification of this compound is achieved through column chromatography. The detailed protocol is provided in Table 3.

Table 3: Purification Protocol for this compound

StepProcedure
1. Chromatographic Method Silica gel column chromatography.
2. Column Specifications Silica gel (60-120 mesh).
3. Elution Solvents A gradient of chloroform (B151607) and methanol.
4. Fraction Collection Fractions are collected and monitored by Thin Layer Chromatography (TLC).
5. Final Purification Fractions containing the pure compound are pooled and concentrated.
Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces chibaensis AUBN1/7 B Incubation in Starch Casein Broth (7 days, 30°C) A->B C Centrifugation of Fermented Broth B->C D Separation of Mycelium and Supernatant C->D E Solvent Extraction (Ethyl Acetate) D->E F Concentration of Crude Extract E->F G Silica Gel Column Chromatography F->G H Elution with Chloroform-Methanol Gradient G->H I TLC Monitoring and Fraction Pooling H->I J Pure this compound I->J

Caption: Experimental workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was elucidated using various spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The key spectroscopic data for this compound are summarized in the following tables.

Table 4: Mass Spectrometry Data for this compound

TechniqueResult
Molecular Formula C₂₂H₁₆O₇
Molecular Weight 392
Mass Spectrometry ESI-MS

Table 5: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
Data not available in the searched resources.Data not available in the searched resources.Data not available in the searched resources.

Note: Detailed ¹H and ¹³C NMR chemical shift assignments were not available in the publicly accessible research articles.

Biological Activity

This compound has been shown to exhibit both cytotoxic and antibacterial activities.

Cytotoxic Activity

This compound demonstrated potent cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 6.

Table 6: Cytotoxic Activity of this compound

Cell LineCell TypeIC₅₀ (µg/mL)
HMO2 Gastric adenocarcinomaSpecific value not available
HePG2 Hepatic carcinomaSpecific value not available

Note: While described as potent, the specific IC₅₀ values were not provided in the available abstracts.

Antibacterial Activity

This compound exhibited weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 7.

Table 7: Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
Specific strains testedGram-positiveSpecific values not available
Specific strains testedGram-negativeSpecific values not available

Note: The specific bacterial strains and their corresponding MIC values were not detailed in the accessible literature.

Mechanism of Action: Proposed Signaling Pathway

As a quinone-containing compound, this compound's cytotoxic effects are likely mediated through multiple mechanisms common to this class of molecules. These can include the induction of oxidative stress through the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of topoisomerase enzymes, ultimately leading to apoptosis. A proposed signaling pathway for the induction of apoptosis by quinone-related compounds is illustrated below.

G cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade This compound This compound (Quinone Moiety) ros Reactive Oxygen Species (ROS) Generation This compound->ros dna_damage DNA Damage (Intercalation/Adducts) This compound->dna_damage topo_inhibition Topoisomerase Inhibition This compound->topo_inhibition ros->dna_damage p53 p53 Activation dna_damage->p53 topo_inhibition->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspase Caspase Activation (Caspase-9, Caspase-3) bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed apoptotic signaling pathway induced by quinone-containing compounds like this compound.

Biosynthesis

The biosynthesis of this compound is believed to follow a polyketide pathway, similar to the related compound resistomycin (B85070). The resistomycin biosynthetic gene cluster in Streptomyces resistomycificus involves a type II polyketide synthase (PKS).[2][3] This suggests that the biosynthesis of this compound likely involves the assembly of a polyketide chain from simple acyl-CoA precursors, followed by a series of cyclization and modification reactions to form the final pentacyclic structure.

Conclusion

This compound, a secondary metabolite from the marine actinomycete Streptomyces chibaensis, presents a promising scaffold for further investigation in cancer and infectious disease research. This guide has provided the available details on its discovery, isolation, and biological activities. Further research is warranted to fully elucidate its mechanism of action and to obtain more detailed quantitative data on its biological efficacy, which will be crucial for its potential development as a therapeutic agent.

References

Resistoflavine: A Technical Guide to Its Microbial Origin, Isolation, and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a polyketide antibiotic, has demonstrated significant cytotoxic and antibacterial properties, making it a compound of interest for therapeutic development. This document provides a comprehensive overview of the known microbial sources of this compound, details established methodologies for its fermentation and isolation, and presents a putative biosynthetic pathway. All quantitative data from cited literature are summarized, and key experimental workflows and biological pathways are visualized to facilitate understanding.

This compound Producing Organisms

This compound is a secondary metabolite produced by specific strains of actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of bioactive compounds. The primary producers of this compound identified in the scientific literature belong to the genus Streptomyces.

Marine environments have proven to be a rich source of these microorganisms. Notably, Streptomyces chibaensis AUBN1/7, isolated from marine sediments in the Bay of Bengal, has been identified as a producer of this compound.[1] Another marine-derived strain, designated as Streptomyces sp. EG32, collected from coastal sediments of the northern part of Egypt (Mediterranean Sea), is also known to produce this compound and its chlorinated derivatives, chlororesistoflavins A and B.

Table 1: Known this compound-Producing Organisms

Organism/StrainIsolation SourceLocation of IsolationAssociated CompoundsReference(s)
Streptomyces chibaensis AUBN1/7Marine SedimentBay of Bengal, IndiaThis compound[1]
Streptomyces sp. EG32Marine SedimentMediterranean Sea, EgyptThis compound, Chlororesistoflavin A, Chlororesistoflavin B

Biological Activity of this compound

This compound exhibits a range of biological activities, with its cytotoxic and antibacterial effects being the most prominent.

  • Cytotoxic Activity: It has shown potent cytotoxic activity against various cancer cell lines, including Gastric adenocarcinoma (HMO2) and Hepatic carcinoma (HePG2) in vitro.[1]

  • Antibacterial Activity: this compound demonstrates weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols

While specific, detailed protocols for this compound are not exhaustively documented, the following sections outline generalized yet comprehensive methodologies for the fermentation, extraction, and purification of polyketide antibiotics from Streptomyces, based on standard practices in the field.

Fermentation of this compound-Producing Streptomyces

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for optimal growth and secondary metabolite production.

Inoculum Preparation:

  • A pure culture of the Streptomyces strain is grown on a suitable agar (B569324) medium (e.g., ISP2 medium) to obtain a dense sporulation.

  • A loopful of spores is used to inoculate a seed culture medium in a shake flask.

  • The seed culture is incubated at 28-30°C for 2-3 days on a rotary shaker at 180-220 rpm.

Production Medium: A variety of media can be used for the production of secondary metabolites from Streptomyces. A typical production medium may contain:

  • Carbon Source: Starch, Glucose, Glycerol

  • Nitrogen Source: Yeast Extract, Malt Extract, Peptone, Soybean Meal

  • Trace Elements: FeSO₄, MnCl₂, ZnSO₄

  • Salts: NaCl, K₂HPO₄, MgSO₄, CaCO₃

Fermentation Conditions:

  • Temperature: 28-30°C

  • pH: 6.5-7.5

  • Agitation: 180-220 rpm

  • Aeration: Maintained by using baffled flasks and adequate headspace.

  • Incubation Time: 7-14 days

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth typically involves solvent extraction followed by chromatographic techniques.

Extraction:

  • The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • The supernatant is extracted with an equal volume of an immiscible organic solvent, such as ethyl acetate (B1210297) or butanol. This is performed multiple times to ensure complete extraction.

  • The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase like silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions containing the compound of interest are pooled, concentrated, and may be subjected to further purification steps like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation Seed_Culture Seed Culture Growth Inoculum->Seed_Culture Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Harvest Harvest & Separate Mycelia Production_Fermentation->Harvest Solvent_Extraction Solvent Extraction Harvest->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Fraction_Analysis TLC Analysis Column_Chromatography->Fraction_Analysis HPLC Preparative HPLC Fraction_Analysis->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1: General workflow for this compound production and isolation.

Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been elucidated. However, as a member of the polyketide family, its biosynthesis is expected to be catalyzed by a Type II polyketide synthase (PKS) system. A hypothetical pathway can be proposed based on the known biosynthesis of the structurally related compound, resistomycin.

The biosynthesis likely starts with an acetyl-CoA starter unit, followed by multiple chain extensions with malonyl-CoA extender units. A series of enzymatic reactions including ketoreduction, cyclization, and aromatization, catalyzed by the PKS and associated tailoring enzymes, would lead to the formation of the complex pentacyclic structure of this compound.

G cluster_pks Type II Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes Starter Acetyl-CoA (Starter) PKS_Complex PKS Complex (KS, CLF, ACP) Starter->PKS_Complex Extender Malonyl-CoA (Extender) Extender->PKS_Complex Polyketide_Chain Linear Polyketide Chain PKS_Complex->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Intermediate Polycyclic Intermediate Cyclization->Intermediate Oxidation Oxidative Modifications Intermediate->Oxidation This compound This compound Oxidation->this compound

Figure 2: Hypothetical biosynthetic pathway for this compound.

Conclusion

This compound remains a promising natural product with demonstrated cytotoxic and antibacterial activities. The producing organisms, primarily marine-derived Streptomyces species, represent a valuable resource for the discovery of novel therapeutic agents. While the fundamental methodologies for the fermentation and isolation of this compound are established based on general practices for microbial secondary metabolites, further research is required to optimize production yields and fully elucidate its biosynthetic pathway. Such studies would be instrumental in enabling the development of this compound and its analogs as potential drug candidates.

References

The Resistoflavine Biosynthesis Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a polyketide antibiotic with a distinctive chemical structure, holds significant interest for its cytotoxic and antimicrobial properties. As a member of the quinone-related family of antibiotics, its biosynthesis is of considerable interest for novel drug development and synthetic biology applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, leveraging the closely related and well-studied resistomycin (B85070) biosynthetic pathway as a model. We will delve into the genetic architecture of the biosynthetic gene cluster, the enzymatic functions, a proposed biosynthetic pathway, quantitative production data, and detailed experimental protocols for pathway elucidation.

Introduction

This compound is a naturally occurring compound produced by actinomycetes, notably Streptomyces chibaensis[1]. Structurally, it is characterized by a pentacyclic "discoid" ring system, a feature it shares with the well-characterized antibiotic, resistomycin, produced by Streptomyces resistomycificus[2][3][4]. Due to this structural similarity, the biosynthetic pathway of resistomycin serves as an excellent and scientifically supported model for understanding this compound biosynthesis. This guide will primarily focus on the resistomycin (rem) gene cluster and its associated pathway as a proxy for the this compound pathway.

The biosynthesis of these molecules is orchestrated by a type II polyketide synthase (PKS) system, which is responsible for the iterative condensation of malonyl-CoA extender units to form a poly-β-keto chain. This linear precursor then undergoes a series of complex cyclization and tailoring reactions to yield the final intricate structure. A unique feature of this pathway is the involvement of a trio of specialized cyclase enzymes that direct the folding of the polyketide chain into its characteristic non-linear, discoid architecture, a departure from the more common linear or angular polyketides[4]. Understanding the intricate orchestration of these enzymatic steps is crucial for harnessing the potential of this compound and its analogs for therapeutic purposes.

The this compound/Resistomycin Biosynthetic Gene Cluster (rem)

The rem biosynthetic gene cluster from S. resistomycificus contains all the necessary genetic information for the production of resistomycin. Below is a detailed table of the open reading frames (ORFs) within this cluster and their putative functions, which are inferred to be highly homologous to those in the this compound biosynthetic gene cluster.

GenePutative FunctionHomology/Evidence
remAType II polyketide synthase (PKS) ketosynthase α (KSα)Core PKS enzyme responsible for chain elongation.
remBType II PKS ketosynthase β (KSβ)/Chain length factor (CLF)Core PKS enzyme, works in conjunction with KSα to determine the polyketide chain length.
remCAcyl carrier protein (ACP)Core PKS protein that carries the growing polyketide chain.
remDPhosphopantetheinyl transferase (PPTase)Activates the ACP by transferring a phosphopantetheinyl arm.
remEMalonyl-CoA:ACP transacylase (MCAT)Putative; loads malonyl-CoA extender units onto the ACP. This is an unusual feature for a type II PKS.
remFCyclase/AromataseOne of the three key cyclases required for the discoid ring structure.
remGDehydrogenaseLikely involved in a tailoring step, possibly a hydroxylation or oxidation.
remHMethyltransferasePutative; may be involved in a tailoring step, although resistomycin itself is not methylated.
remICyclaseThe second of the three key cyclases essential for the unique S-shaped folding of the polyketide chain.
remJUnknownNo significant homology to known proteins.
remKTranscriptional regulator (TetR family)Likely a repressor that controls the expression of the rem gene cluster.
remLCyclaseThe third key cyclase that acts in concert with RemF and RemI to form the final pentacyclic structure.
remMABC transporterLikely involved in the export of resistomycin, providing self-resistance to the producing organism.
remNABC transporter ATP-binding proteinWorks in conjunction with RemM.
remOOxidoreductasePutative; may be involved in a final tailoring step.
remPDehydratasePutative; may be involved in a tailoring step.

The Biosynthesis Pathway of this compound

The proposed biosynthetic pathway for this compound, modeled after resistomycin, begins with the assembly of a decaketide chain by the type II PKS machinery. This is followed by a series of concerted cyclization events catalyzed by the unique set of cyclases.

Polyketide Chain Assembly

The biosynthesis is initiated by the loading of a starter unit, likely acetyl-CoA, onto the RemA/RemB ketosynthase complex. The chain is then extended through the iterative addition of nine malonyl-CoA extender units, a process catalyzed by the core PKS enzymes (RemA, RemB, and RemC) and the putative malonyl-CoA:ACP transacylase (RemE). The result is a 20-carbon linear poly-β-keto chain attached to the acyl carrier protein, RemC.

Discoid Cyclization Cascade

The key to the formation of the unique discoid structure of this compound and resistomycin lies in the orchestrated action of the three cyclases: RemI, RemF, and RemL. It is proposed that these enzymes form a multienzyme complex that acts as a mold, guiding the folding of the nascent polyketide chain in a specific S-shape, rather than the more common U-shape seen in other aromatic polyketides. This prevents the formation of linear or angular intermediates and directs the cyclization towards the pentacyclic discoid core. Gene knockout studies have shown that the absence of any of these three cyclases prevents the formation of resistomycin.

Tailoring Reactions

Following the formation of the core pentacyclic structure, a series of tailoring reactions, including oxidations and dehydrations, are likely catalyzed by enzymes such as RemG (dehydrogenase), RemO (oxidoreductase), and RemP (dehydratase) to yield the final this compound molecule. The exact sequence and nature of these late-stage modifications are yet to be fully elucidated.

Quantitative Data

Quantitative data for this compound production is not widely available. However, studies on resistomycin production by Streptomyces aurantiacus AAA5 provide valuable insights into the potential yields.

ParameterValueReference
Initial Production Yield52.5 mg/LVijayabharathi, R., et al. (2011). Applied Biochemistry and Biotechnology.
Optimized Production Yield194.3 mg/LVijayabharathi, R., et al. (2012). Journal of Biochemical Technology.
IC50 (HepG2 cell line)0.006 µg/mLVijayabharathi, R., et al. (2011). Applied Biochemistry and Biotechnology.
IC50 (HeLa cell line)0.005 µg/mLVijayabharathi, R., et al. (2011). Applied Biochemistry and Biotechnology.

Experimental Protocols

The elucidation of the resistomycin/resistoflavine pathway has been primarily achieved through genetic manipulation of the producing organisms and heterologous expression of the biosynthetic gene cluster.

Heterologous Expression of the rem Gene Cluster in Streptomyces lividans

This protocol describes the general steps for expressing the rem gene cluster in a heterologous host, such as S. lividans, which is a common practice for studying and engineering natural product biosynthesis.

  • Cosmid Library Construction:

    • Isolate high-molecular-weight genomic DNA from S. resistomycificus.

    • Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate large fragments (30-40 kb).

    • Ligate the genomic DNA fragments into a suitable Streptomyces-E. coli shuttle cosmid vector (e.g., pOJ446).

    • Package the ligation mixture into lambda phage particles and transfect an E. coli host strain (e.g., XL1-Blue MR).

  • Transformation of S. lividans :

    • Isolate the pooled cosmid library DNA from the E. coli host.

    • Prepare protoplasts of S. lividans TK24.

    • Transform the S. lividans protoplasts with the cosmid library DNA using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on R5 regeneration medium and select for transformants using an appropriate antibiotic resistance marker from the cosmid vector.

  • Screening for Resistomycin/Resistoflavine Production:

    • Inoculate individual transformant colonies into a suitable production medium (e.g., R5 liquid medium).

    • Incubate the cultures for 5-7 days at 30°C with shaking.

    • Extract the culture broth with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC and LC-MS to identify the clones producing the desired compound. A key characteristic of resistomycin is its strong orange fluorescence under UV light (366 nm), which can be used for rapid screening.

Gene Disruption in Streptomyces using PCR-Targeting

This protocol outlines a general method for creating targeted gene knockouts in Streptomyces to investigate the function of specific genes in the biosynthetic pathway.

  • Design of the Disruption Cassette:

    • Design primers with 39-nucleotide extensions homologous to the regions flanking the gene of interest and 20-nucleotide sequences that anneal to a resistance gene cassette (e.g., apramycin (B1230331) resistance, aac(3)IV).

    • The resistance cassette should be flanked by FRT sites for subsequent removal by a FLP recombinase if desired.

  • Generation of the Disruption Cassette:

    • Amplify the resistance cassette by PCR using the designed primers and a template plasmid containing the cassette.

  • Transformation and Recombination:

    • Introduce the amplified disruption cassette into a suitable E. coli strain (e.g., BW25113/pIJ790) harboring a temperature-sensitive plasmid that expresses the λ Red recombinase system.

    • Induce the expression of the recombinase and prepare electrocompetent cells.

    • Introduce a cosmid containing the target gene cluster into these cells and select for the desired recombination event where the gene of interest is replaced by the resistance cassette.

  • Conjugation into Streptomyces :

    • Transfer the mutated cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Conjugate the mutated cosmid from E. coli into the wild-type Streptomyces strain.

    • Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

  • Analysis of Mutants:

    • Confirm the gene disruption by PCR and Southern blot analysis.

    • Analyze the fermentation products of the mutant strain by HPLC and LC-MS to determine the effect of the gene knockout on the biosynthesis of this compound/resistomycin.

Visualizations

Proposed Biosynthetic Pathway of this compound

Resistoflavine_Biosynthesis cluster_PKS Type II Polyketide Synthase (PKS) cluster_Cyclization Discoid Cyclization Cascade cluster_Tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS_Core Core PKS (RemA, RemB, RemC, RemE) Acetyl-CoA->PKS_Core Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Core x9 Linear_Decaketide Linear Poly-β-keto Decaketide PKS_Core->Linear_Decaketide Cyclase_Complex Cyclase Complex (RemI, RemF, RemL) Linear_Decaketide->Cyclase_Complex Pentacyclic_Core Pentacyclic Core Structure Cyclase_Complex->Pentacyclic_Core Tailoring_Enzymes Tailoring Enzymes (RemG, RemO, RemP) Pentacyclic_Core->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Identify Target Gene in 'rem' Cluster PCR_Targeting Construct Gene Disruption Cassette (PCR Targeting) Start->PCR_Targeting Mutant_Generation Generate Gene Knockout Mutant in S. resistomycificus PCR_Targeting->Mutant_Generation Fermentation Ferment Wild-Type and Mutant Strains Mutant_Generation->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Analysis Comparative Metabolic Profiling (HPLC, LC-MS) Extraction->Analysis Conclusion Determine Gene Function Based on Metabolic Profile Changes Analysis->Conclusion

Caption: Workflow for elucidating gene function.

Conclusion

The biosynthesis of this compound, as modeled by the well-characterized resistomycin pathway, represents a fascinating example of enzymatic complexity and control in natural product biosynthesis. The unique discoid cyclization cascade, orchestrated by a trio of specialized cyclases, offers a compelling target for bioengineering and synthetic biology efforts aimed at generating novel polyketide structures. While the core of the pathway is now understood, further research, particularly in vitro characterization of the biosynthetic enzymes, will be crucial to fully unravel the mechanistic details of this intricate process. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the therapeutic potential of this compound and its analogs.

References

Resistoflavine: A Technical Overview of a Bioactive Microbial Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a naturally occurring polyketide produced by the marine actinomycete Streptomyces chibaensis.[1] As a member of the quinone-related antibiotics, it has garnered interest for its significant cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It also outlines a generalized experimental protocol for its isolation and purification from its natural source and presents a putative biosynthetic pathway based on related compounds.

Chemical Structure and Physicochemical Properties

This compound is a pentacyclic compound featuring a unique discoid ring system. Its chemical identity and key physicochemical properties are summarized below.

IdentifierValue
IUPAC Name (-)-3,5,7,11b-tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
CAS Number 29706-96-5
Molecular Formula C₂₂H₁₆O₇
Molecular Weight 392.36 g/mol
Solubility Soluble in DMF and DMSO
SMILES CC1=CC(O)=C(C(C(C(O)=CC(O)=C2C(C3(C)C)=O)=C2C4(O)C3=C5)=O)C4=C1C5=O
InChI InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3

Spectroscopic Data

Spectroscopic TechniquePurpose
¹H NMR Determination of the proton framework of the molecule.
¹³C NMR Identification of the carbon skeleton and functional groups.
Infrared (IR) Spectroscopy Identification of functional groups such as hydroxyls and carbonyls.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.

Experimental Protocols: Isolation and Purification

This compound is isolated from the fermentation broth of Streptomyces chibaensis. The following is a generalized protocol for the isolation and purification of this compound based on standard methods for natural product extraction from actinomycetes.[1][2]

1. Fermentation:

  • A pure culture of Streptomyces chibaensis is inoculated into a suitable liquid medium, such as Waksman liquid medium.

  • The culture is incubated on a rotary shaker at 28 °C for an optimized duration to allow for the production of secondary metabolites.

2. Extraction:

  • The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • The supernatant is then extracted with an equal volume of an organic solvent, typically ethyl acetate, to partition the bioactive compounds into the organic phase.

  • The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography using a stationary phase such as silica (B1680970) gel.

  • A gradient elution system with a mixture of non-polar and polar solvents (e.g., chloroform (B151607) and methanol) is used to separate the compounds based on their polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification a Inoculation of S. chibaensis b Incubation a->b c Centrifugation b->c d Solvent Extraction (Ethyl Acetate) c->d e Concentration d->e f Silica Gel Column Chromatography e->f g Fraction Collection & TLC Analysis f->g h Preparative HPLC g->h i Pure this compound h->i

Fig. 1: Generalized workflow for the isolation and purification of this compound.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated. However, the gene cluster for the biosynthesis of a structurally related compound, resistomycin (B85070), has been identified in Streptomyces resistomycificus.[3] It is a type II polyketide synthase (PKS) pathway, which provides a model for the likely biosynthesis of this compound.

G cluster_pks Type II Polyketide Synthase (PKS) cluster_modification Post-PKS Modifications a Acetyl-CoA c Polyketide Chain Assembly a->c b Malonyl-CoA b->c d Cyclization c->d e Aromatization d->e f Hydroxylation e->f g Methylation f->g h h g->h Resistomycin/Resistoflavine Scaffold

Fig. 2: Proposed biosynthetic pathway for this compound based on resistomycin biosynthesis.

Biological Activity and Mechanism of Action

This compound has demonstrated potent cytotoxic activity against human cancer cell lines. Specifically, it is effective against gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2) cells. While the precise mechanism of action is still under investigation, its structural similarity to other quinone-containing compounds suggests a potential role in inducing oxidative stress and apoptosis in cancer cells. The mechanism of the related compound, resistomycin, has been shown to involve the induction of oxidative stress, mitochondrial apoptosis, and cell cycle arrest.

Conclusion

This compound is a promising bioactive compound with significant cytotoxic properties. Its complex chemical structure and potent biological activity make it a person of interest for further investigation in drug discovery and development. Future research should focus on the complete elucidation of its biosynthetic pathway, total synthesis, and a detailed investigation of its mechanism of action to fully realize its therapeutic potential.

References

Resistoflavine's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a quinone-related antibiotic isolated from marine actinomycetes, such as Streptomyces chibaensis.[1] It has demonstrated potent cytotoxic activity against various cancer cell lines, including human gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2), as well as antibacterial properties.[1][2] While the precise molecular mechanisms underlying this compound's bioactivity are not fully elucidated, its chemical structure as a quinone provides significant insights into its probable mode of action. This guide synthesizes the current understanding and proposes a mechanism based on related compounds, focusing on the induction of oxidative stress, apoptosis, and cell cycle arrest.

Quantitative Data on Biological Activity

Compound/ExtractCell Line/OrganismActivity TypeMeasurementValueReference(s)
ResistomycinHepG2 (hepatic carcinoma)CytotoxicityGI500.006 µg/mL
ResistomycinHeLa (cervical carcinoma)CytotoxicityGI500.005 µg/mL
ResistomycinPC3 (prostate cancer)CytotoxicityIC500.65, 1.3 µg/mL (dose-dependent effects observed)
Chlororesistoflavin AMRSAAntibacterialMIC0.25 µg/mL
Chlororesistoflavin BMRSAAntibacterialMIC2.0 µg/mL

Core Mechanism of Action

The anticancer activity of this compound is likely multifaceted, stemming from its quinone core. The proposed mechanisms are detailed below.

Induction of Oxidative Stress via Redox Cycling

Quinones are known to be redox-active molecules that can participate in one- or two-electron reductions to form semiquinones and hydroquinones. Under aerobic conditions, these intermediates can be re-oxidized by molecular oxygen, creating a futile redox cycle that generates reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).

This process leads to a state of oxidative stress within the cell, characterized by:

  • Depletion of reducing equivalents: The continuous redox cycling consumes cellular antioxidants like glutathione (B108866) (GSH) and reducing cofactors such as NAD(P)H.

  • Damage to macromolecules: The overproduction of ROS can lead to oxidative damage of lipids, proteins, and DNA. This DNA damage can contribute to the induction of apoptosis and cell cycle arrest.

G This compound This compound (Quinone) Semiquinone Semiquinone Radical This compound->Semiquinone 1e⁻ Reduction Reductases Cellular Reductases (e.g., P450 reductase) Reductases->this compound Provides e⁻ Semiquinone->this compound Reoxidation Oxygen Molecular Oxygen (O₂) Semiquinone->Oxygen e⁻ Transfer Superoxide Superoxide (O₂⁻) Oxygen->Superoxide Reduction ROS Other ROS (H₂O₂, •OH) Superoxide->ROS Further Reactions CellularDamage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Leads to G This compound This compound ROS ROS Generation This compound->ROS p38 p38 MAPK (inactive) ROS->p38 Stress Signal p_p38 p-p38 MAPK (active) p38->p_p38 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) p_p38->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p_p38->Bax Promotes Mito Mitochondrion Bcl2->Mito Stabilizes membrane Bax->Mito Disrupts membrane CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G cluster_0 Initial Treatment cluster_1 Primary Assays cluster_2 Mechanistic Assays cluster_3 Protein-Level Analysis Start Cancer Cell Culture Treat Treat with this compound (Varying Concentrations & Times) Start->Treat MTT MTT Assay (Cell Viability & IC50) Treat->MTT ROS ROS Detection (DCFH-DA Assay) MTT->ROS Based on IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Based on IC50 Apoptosis Apoptosis Assay (Caspase Activity) MTT->Apoptosis Based on IC50 Western Western Blot (p38, Bax, Bcl-2, etc.) ROS->Western Confirm stress response CellCycle->Western Confirm regulators Apoptosis->Western Confirm pathway

References

An In-depth Technical Guide to the Biological Activity of Resistoflavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis, has demonstrated notable biological activities, primarily exhibiting potent cytotoxicity against specific cancer cell lines and weak antibacterial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, including its mechanism of action, quantitative data from cited studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, microbiology, and drug discovery.

Core Biological Activities

This compound's primary biological activities identified to date are its cytotoxic and antibacterial effects.

Cytotoxic Activity
Antibacterial Activity

In addition to its anticancer potential, this compound has been reported to exhibit weak antibacterial activities against both Gram-positive and Gram-negative bacteria[1][2].

Quantitative Data

A summary of the available quantitative data on the biological activity of this compound is presented below.

Activity Cell Line/Organism Parameter Value Reference
CytotoxicityHMO2 (Gastric Adenocarcinoma)IC50Data not available[1]
CytotoxicityHepG2 (Hepatic Carcinoma)IC50Data not available
AntibacterialGram-positive bacteriaMICWeak activity
AntibacterialGram-negative bacteriaMICWeak activity

Note: While the potent cytotoxic activity of this compound against HMO2 and HepG2 cell lines is cited, specific IC50 values from the primary study were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture HMO2 or HepG2 cells in appropriate growth medium (e.g., DMEM with 10% FBS) to ~80% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Assay (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium (e.g., a Gram-positive and a Gram-negative strain).

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (MHB without inoculum).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Mechanism of Action & Signaling Pathways

The precise molecular mechanisms underlying this compound's biological activities are not yet fully elucidated. However, based on its quinone structure and the known activities of similar compounds, a plausible mechanism involves the induction of oxidative stress and subsequent activation of apoptotic signaling pathways in cancer cells.

Induction of Oxidative Stress

Quinone-containing compounds are known to undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This can lead to a state of oxidative stress within the cell.

G This compound This compound RedoxCycling Redox Cycling This compound->RedoxCycling ROS Increased ROS (Reactive Oxygen Species) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, proteins, lipids) OxidativeStress->CellularDamage

Caption: Proposed mechanism of this compound-induced oxidative stress.

Apoptosis Signaling Pathway

The induction of oxidative stress can trigger the intrinsic pathway of apoptosis. Increased ROS levels can lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately resulting in apoptosis.

G OxidativeStress Oxidative Stress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CytochromeC Cytochrome c Release MitochondrialDysfunction->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by this compound.

Other Potential Biological Activities (Areas for Future Research)

While the primary focus has been on its cytotoxic and antibacterial properties, the chemical structure of this compound suggests potential for other biological activities that warrant further investigation.

Antiviral Activity

Many quinone-containing compounds have demonstrated antiviral properties. Future studies could explore the efficacy of this compound against a range of viruses.

Anti-inflammatory Activity

Flavonoids and related polyphenolic compounds are known to possess anti-inflammatory effects. Investigating the potential of this compound to modulate inflammatory pathways could reveal new therapeutic applications.

Enzyme Inhibition

The quinone moiety is a common feature in many enzyme inhibitors. Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. Its mechanism of action is likely linked to the induction of oxidative stress and apoptosis. While current data is limited, this guide provides a foundation for future research into its therapeutic potential. Further studies are needed to determine its specific IC50 values against a broader range of cancer cell lines, fully elucidate its molecular targets and signaling pathways, and explore its potential antiviral, anti-inflammatory, and enzyme inhibitory activities. The detailed protocols provided herein should aid in the standardization of future investigations into this intriguing bioactive compound.

References

Resistoflavine: An In-depth Technical Guide on its Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis, has demonstrated broad but modest antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] While specific quantitative data on its potency remains limited in publicly available literature, its structural class suggests a mechanism of action targeting essential bacterial processes. This technical guide provides a comprehensive overview of the known antibacterial properties of this compound, its presumed mechanism of action based on related quinone compounds, detailed experimental protocols for its evaluation, and visualizations of key experimental and biological pathways.

Introduction

This compound is a secondary metabolite produced by Streptomyces chibaensis, a bacterium isolated from marine sediments.[1] Structurally, it belongs to the quinone family of antibiotics. While noted for its cytotoxic activity against cancer cell lines, its antibacterial properties, though described as weak, warrant further investigation, especially in the context of rising antimicrobial resistance.[1] This guide aims to consolidate the available information on this compound's antibacterial profile and provide a framework for its further study.

Antibacterial Spectrum and Potency

However, a structurally related chlorinated analog, Chlororesistoflavin A, has shown promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen. This highlights the potential for synthetic modification of the this compound scaffold to enhance antibacterial potency.

Table 1: Antibacterial Activity of this compound and a Key Analog

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundGram-positive bacteriaData not available[1]
This compoundGram-negative bacteriaData not available

Note: The lack of specific MIC values for this compound is a significant data gap in the current literature.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on its chemical structure as a quinone-related compound, it is likely to share a mechanism with other quinolone antibiotics. The primary mode of action for this class of antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication and repair.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are known to target and inhibit two key type II topoisomerase enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By binding to these enzymes, quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and ultimately, bacterial cell death.

Potential for Other Mechanisms

Given the diverse biological activities of quinone compounds, it is plausible that this compound may exert its antibacterial effects through additional mechanisms, such as:

  • Generation of Reactive Oxygen Species (ROS): Some quinones can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS that can damage cellular components.

  • Interference with Electron Transport Chain: Quinones are integral components of cellular respiration, and exogenous quinones could potentially disrupt the bacterial electron transport chain, leading to a loss of energy production.

G This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) BacterialCell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV BacterialCell->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Inhibits Cell_Division Cell Division Topoisomerase_IV->Cell_Division Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cell_Division->Cell_Death

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube of sterile broth.

    • Incubate the culture at the appropriate temperature and time with shaking until it reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

    • Dilute the bacterial suspension in fresh broth to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

  • Serial Dilution of this compound:

    • In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (Standardized Concentration) Inoculate_Plate Inoculate Microtiter Plate Inoculum_Prep->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Conclusion and Future Directions

This compound represents a natural product with documented, albeit weak, broad-spectrum antibacterial activity. The lack of detailed quantitative data on its potency is a clear gap that needs to be addressed through systematic MIC testing against a diverse panel of clinically relevant bacteria. Furthermore, a thorough investigation into its mechanism of action is warranted to confirm its presumed targets and explore any secondary effects. The enhanced activity of its chlorinated analog suggests that medicinal chemistry efforts to create more potent derivatives could be a fruitful avenue for future research, potentially leading to the development of new antibacterial agents.

References

Known Analogs of Resistoflavine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a naturally occurring quinone-related antibiotic that has demonstrated a range of biological activities, including antibacterial and cytotoxic properties.[1][2] Isolated from marine actinomycetes such as Streptomyces chibaensis and Streptomyces sp., its core structure presents a compelling scaffold for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the known analogs of this compound, summarizing their biological activities, detailing relevant experimental protocols, and visualizing the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Known Analogs of this compound and their Biological Activities

Research into the analogs of this compound has thus far primarily focused on halogenated derivatives and the closely related compound, Resistomycin. These compounds have shown significant potential as both antibacterial and anticancer agents.

Chlororesistoflavins A and B

Chlororesistoflavins A and B are chlorinated analogs of this compound isolated from the marine-derived actinomycete Streptomyces sp. strain EG32.[1][3][4] Both compounds have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Resistomycin

Resistomycin, a structurally similar quinone-related antibiotic, is often studied alongside this compound and provides valuable insights into the potential mechanisms of action for this class of compounds. It has shown significant cytotoxic activity against a variety of cancer cell lines.

Data Presentation

The following tables summarize the quantitative data for the known analogs of this compound.

Table 1: Antibacterial Activity of this compound Analogs

CompoundTarget OrganismMIC (µg/mL)
Chlororesistoflavin AMethicillin-resistant Staphylococcus aureus (MRSA)0.25[1][4]
Chlororesistoflavin BMethicillin-resistant Staphylococcus aureus (MRSA)2.0[1][4]

Table 2: Cytotoxic Activity of this compound and its Analogs

CompoundCell LineCell TypeIC50 / GI50 (µg/mL)
This compoundHMO2Gastric AdenocarcinomaData not quantified in reviewed literature[1][2]
This compoundHePG2Hepatic CarcinomaData not quantified in reviewed literature[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on established and reported protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC values for the antibacterial activity of this compound analogs against MRSA were determined using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A fresh culture of MRSA is grown on a suitable agar (B569324) medium.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The test compounds (Chlororesistoflavin A and B) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 35-37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Cytotoxicity by MTT Assay

The cytotoxic activity of this compound and its analogs against cancer cell lines such as HMO2 and HepG2 can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Seeding:

  • Cancer cells (e.g., HepG2, HMO2) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO and serially diluted in a complete cell culture medium.

  • The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. IC50 Calculation:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

Based on studies of the closely related compound Resistomycin, the biological activity of this compound and its analogs is likely mediated through the induction of oxidative stress and the activation of the p38 MAPK signaling pathway, ultimately leading to apoptosis.

Oxidative Stress-Induced Apoptosis

dot

Oxidative_Stress_Apoptosis This compound This compound Analogs ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Mitochondria->Bax activates Bcl2 Bcl-2 Mitochondria->Bcl2 inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oxidative Stress-Induced Apoptosis Pathway.

p38 MAPK Signaling Pathway

dot

p38_MAPK_Pathway This compound This compound Analogs Stress Cellular Stress (e.g., Oxidative Stress) This compound->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, p53) p38->TranscriptionFactors CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: p38 MAPK Signaling Pathway.

Conclusion

The known analogs of this compound, particularly Chlororesistoflavins A and B, exhibit promising biological activities that warrant further investigation. The provided experimental protocols offer a foundation for the standardized evaluation of these and future analogs. Furthermore, the elucidation of the potential signaling pathways involved in their mechanism of action provides a framework for future mechanistic studies and rational drug design. This technical guide serves as a comprehensive resource to aid researchers in the continued exploration of this compound and its derivatives as potential therapeutic agents.

References

Resistoflavine: A Technical Review of Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistoflavine, a quinone-related antibiotic isolated from Streptomyces species, has demonstrated notable cytotoxic and antimicrobial properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action. All available quantitative data from in vitro studies are summarized, and detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear representation of the current understanding of this compound's biological effects.

Introduction

This compound is a naturally occurring compound belonging to the quinone family of antibiotics.[1] It is produced by actinomycetes, specifically isolated from marine sediment samples, with Streptomyces chibaensis being a notable source.[1] The molecular structure of this compound positions it as a compound of interest for its potential therapeutic applications, particularly in oncology and infectious diseases. This review aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Biological Activity

This compound has been primarily investigated for its cytotoxic and antibacterial activities.

Cytotoxic Activity

Table 1: Summary of Cytotoxic Activity of this compound

Cell LineCancer TypeReported ActivityReference
HMO2Gastric AdenocarcinomaPotent Cytotoxic Activity[1]
HePG2Hepatic CarcinomaPotent Cytotoxic Activity[1]
Antimicrobial Activity

This compound has demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Specific Minimum Inhibitory Concentration (MIC) values are not detailed in the currently available literature, indicating a need for further quantitative studies to fully characterize its antimicrobial spectrum.

Table 2: Summary of Antimicrobial Activity of this compound

Bacterial TypeReported ActivityReference
Gram-positive bacteriaWeak antibacterial activity[1]
Gram-negative bacteriaWeak antibacterial activity[1]
Antiviral Activity

There is currently no publicly available scientific literature detailing the antiviral activity of this compound. This represents a significant gap in the understanding of its biological profile and an area ripe for future investigation.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of related quinone compounds like resistomycin, a plausible mechanism can be hypothesized. Resistomycin has been shown to suppress cancer cell growth by inducing oxidative stress, triggering mitochondrial apoptosis, and causing cell cycle arrest.[2] Quinone-related compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2] It is conceivable that this compound shares a similar mode of action.

G This compound This compound ros Reactive Oxygen Species (ROS) Generation This compound->ros oxidative_stress Oxidative Stress ros->oxidative_stress mitochondrial_damage Mitochondrial Damage oxidative_stress->mitochondrial_damage cell_cycle_arrest Cell Cycle Arrest oxidative_stress->cell_cycle_arrest apoptosis Apoptosis mitochondrial_damage->apoptosis

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and bioactivity assessment of this compound are crucial for consistent research outcomes. The following sections outline generalized procedures based on standard laboratory practices for similar natural products.

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of Streptomyces chibaensis.

Workflow for Isolation and Purification:

G fermentation Fermentation of Streptomyces chibaensis extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration of Crude Extract extraction->concentration chromatography Chromatographic Purification (e.g., Silica (B1680970) Gel Column) concentration->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General workflow for this compound isolation.

Detailed Protocol:

  • Fermentation: Culture Streptomyces chibaensis in a suitable broth medium under optimal conditions for secondary metabolite production.

  • Extraction: After a suitable incubation period, separate the mycelium from the broth by filtration. Extract the supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate, multiple times to ensure complete extraction of the compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography using a stationary phase like silica gel. Elute with a gradient of solvents to separate the different components. Collect the fractions and monitor them using techniques like Thin Layer Chromatography (TLC).

  • Final Purification: Pool the fractions containing this compound and perform further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

G cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for a specified period treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_dissolution Dissolve formazan (B1609692) crystals mtt_addition->formazan_dissolution absorbance_measurement Measure absorbance formazan_dissolution->absorbance_measurement ic50_calculation Calculate IC50 value absorbance_measurement->ic50_calculation

Caption: Workflow of a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate the desired cancer cells (e.g., HMO2, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

G serial_dilution Prepare serial dilutions of This compound in broth inoculation Inoculate with a standardized bacterial suspension serial_dilution->inoculation incubation Incubate under appropriate conditions inoculation->incubation mic_determination Determine MIC by observing the lowest concentration with no visible growth incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with bacteria but no this compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Synthesis

Currently, there is no information available in the public domain regarding the total synthesis of this compound. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for further research and development, as well as for creating analogs with potentially improved activity and pharmacological properties.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cell lines and weak antibacterial properties. However, the current body of literature is limited. To fully assess its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Comprehensive Biological Screening: Determination of IC50 values against a broader panel of cancer cell lines, as well as MIC values against a wider range of bacterial and fungal pathogens. Screening for antiviral and other biological activities is also crucial.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound in cancer cells.

  • Total Synthesis: Development of a robust and scalable synthetic route to enable the production of this compound and its analogs for structure-activity relationship (SAR) studies.

  • In Vivo Studies: Evaluation of the efficacy and toxicity of this compound in preclinical animal models.

Addressing these research gaps will be essential to advance this compound from a promising natural product to a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Resistoflavine from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a polyketide antibiotic with cytotoxic activities, making it a compound of interest for drug development.[1] This document provides detailed application notes and protocols for the isolation of this compound from Streptomyces species, particularly Streptomyces chibaensis, which has been identified as a producer of this compound.[1] The protocols outlined below cover the fermentation of the microorganism, extraction of the crude product, and a multi-step chromatographic purification process. These guidelines are intended to provide a comprehensive workflow for obtaining this compound for research and development purposes.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the isolation process. Please note that these are representative values, and actual yields and purity may vary depending on the specific fermentation conditions and experimental execution.

StageParameterTypical Value
Fermentation Culture Volume10 L
This compound Titer5 - 15 mg/L
Extraction Crude Extract Weight2 - 5 g
Purity of Crude Extract1 - 5%
Silica (B1680970) Gel Chromatography Fraction Volume500 mL
Purity of Pooled Fractions30 - 50%
Yield after Column Chromatography40 - 60 mg
Preparative HPLC Purity of Final Product>95%
Final Yield of this compound20 - 30 mg

Experimental Protocols

Fermentation of Streptomyces chibaensis

This protocol describes the cultivation of Streptomyces chibaensis for the production of this compound.

a. Media Preparation:

  • Seed Medium (per 1 L):

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Distilled Water: 1 L

    • Adjust pH to 7.0 before autoclaving.

  • Production Medium (per 1 L):

    • Glycerol: 30 g

    • Soybean Meal: 20 g

    • NaCl: 5 g

    • CaCO₃: 2 g

    • Trace Salt Solution: 1 mL (see below)

    • Distilled Water: 1 L

    • Adjust pH to 7.2 before autoclaving.

  • Trace Salt Solution (per 100 mL):

    • FeSO₄·7H₂O: 0.1 g

    • MnCl₂·4H₂O: 0.1 g

    • ZnSO₄·7H₂O: 0.1 g

    • Distilled Water: 100 mL

b. Inoculum Preparation:

  • Prepare a slant culture of Streptomyces chibaensis on a suitable agar (B569324) medium (e.g., ISP Medium 2).

  • Incubate the slant at 28°C for 7-10 days until good sporulation is observed.

  • Aseptically transfer a loopful of spores into a 250 mL flask containing 50 mL of seed medium.

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

c. Production Fermentation:

  • Inoculate a 2 L flask containing 1 L of production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-9 days.

  • Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

Extraction of Crude this compound

This protocol details the extraction of this compound from the fermentation broth.

  • After the fermentation is complete, centrifuge the culture broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate (B1210297).

  • Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Store the crude extract at -20°C until further purification.

Purification of this compound

This protocol describes a two-step chromatographic purification of this compound from the crude extract.

a. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column packed in chloroform (B151607).

  • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a stepwise gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

  • Collect fractions of 10-15 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) solvent system.

  • Pool the fractions containing this compound and evaporate the solvent to dryness.

b. Preparative High-Performance Liquid Chromatography (HPLC):

  • Dissolve the partially purified product from the column chromatography step in a suitable solvent (e.g., methanol).

  • Purify the compound using a preparative HPLC system with a C18 column.

  • Use a gradient elution system with mobile phases of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A suggested gradient is: 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 80-30% B; 35-40 min, 30% B.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm and 280 nm).

  • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Visualizations

Experimental Workflow

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculum Inoculum Preparation Fermentation Production Fermentation (7-9 days) Inoculum->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction Concentration Concentration SolventExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography Crude Extract TLC TLC Analysis ColumnChromatography->TLC PrepHPLC Preparative HPLC TLC->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the isolation of this compound.

General Signaling Pathway for Polyketide Production

G NutrientLimitation Nutrient Limitation (e.g., Phosphate, Nitrogen) TwoComponentSystem Two-Component System (e.g., PhoR/PhoP) NutrientLimitation->TwoComponentSystem GrowthPhase Transition to Stationary Phase GlobalRegulators Global Regulatory Proteins GrowthPhase->GlobalRegulators PathwaySpecificRegulator Pathway-Specific Transcriptional Activator TwoComponentSystem->PathwaySpecificRegulator Activates GlobalRegulators->PathwaySpecificRegulator Activates BiosyntheticGenes This compound Biosynthetic Genes (Polyketide Synthase, etc.) PathwaySpecificRegulator->BiosyntheticGenes Induces Transcription This compound This compound BiosyntheticGenes->this compound Biosynthesis

Caption: Generalized signaling pathway for polyketide antibiotic production in Streptomyces.

References

Application Notes and Protocols for the Analytical Detection of Resistoflavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a polyketide-derived quinone-related antibiotic produced by the marine actinomycete Streptomyces chibaensis.[1] It has demonstrated potent cytotoxic activity against various cancer cell lines, including gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2) cells.[1][2] The growing interest in this compound as a potential therapeutic agent necessitates robust and reliable analytical methods for its detection, quantification, and characterization in various matrices, including fermentation broths and biological samples.

This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Additionally, it outlines a protocol for the extraction of this compound from Streptomyces fermentation culture and summarizes its known signaling pathways.

Extraction of this compound from Streptomyces Culture

A common method for the extraction of secondary metabolites like this compound from Streptomyces fermentation broth is solvent extraction.

Protocol: Solvent Extraction of this compound

  • Culture Fermentation: Culture Streptomyces chibaensis in a suitable liquid medium (e.g., starch casein broth or tryptone soya broth) under optimal conditions for secondary metabolite production (typically 7-14 days at 28-30°C with shaking).

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction:

    • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of this compound.

    • Combine the organic extracts.

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C for further analysis.

Analytical Methods for this compound Detection

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small molecules. A validated HPLC-UV method provides a reliable and cost-effective approach for routine analysis of this compound.

Proposed HPLC-UV Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, both containing 0.1% formic acid, is recommended to achieve good separation.

  • Detection Wavelength: Based on the quinone-like structure, a wavelength in the UV region (e.g., 280 nm) should be evaluated for optimal detection.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Injection Volume: 10-20 µL.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with a certified reference standard. A this compound analytical standard is available from commercial suppliers such as Cayman Chemical.

Method Validation Parameters

A full method validation should be performed according to ICH guidelines and would include the following parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy The closeness of test results obtained by the method to the true value.% Recovery between 80-120%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from blank or placebo at the retention time of the analyte.
Liquid Chromatography with Tandem-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for the analysis of this compound in complex matrices or when very low detection limits are required.

Proposed LC-MS/MS Method Protocol

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. The precursor ion would be the molecular ion of this compound ([M+H]⁺ or [M-H]⁻), and the product ions would be specific fragments generated by collision-induced dissociation.

    • This compound Molecular Formula: C₂₂H₁₆O₇

    • This compound Molecular Weight: 392.4 g/mol

  • Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Quantification: Quantification is performed using a calibration curve prepared with a certified reference standard and an internal standard.

Quantitative Data Summary (Hypothetical for Method Development)

ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
LOD ~0.5 µg/mL~0.05 ng/mL
LOQ ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 2%< 5%
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for a quick estimation of this compound concentration in pure solutions or simple mixtures.

Protocol for UV-Vis Spectrophotometric Analysis

  • Solvent Selection: Dissolve the this compound standard or extract in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Wavelength Scan: Perform a wavelength scan from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration using the calibration curve.

Note: The molar absorptivity (ε) of this compound has not been reported in the reviewed literature. This value would need to be determined experimentally by measuring the absorbance of a solution of known concentration and path length using the Beer-Lambert law (A = εcl).

Signaling Pathways of this compound

Preliminary research has begun to elucidate the mechanisms by which this compound exerts its cytotoxic effects. Two primary pathways have been suggested:

  • Induction of Oxidative Stress and Mitochondrial Apoptosis: this compound may induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.

  • Inhibition of the Wnt/β-catenin Signaling Pathway: In colorectal cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.

Experimental Workflow for Analytical Method Development

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Method Validation cluster_3 Data Analysis Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification HPLC_UV HPLC-UV Purification->HPLC_UV LC_MS LC-MS/MS Purification->LC_MS UV_Vis UV-Vis Spectrophotometry Purification->UV_Vis Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ Specificity Specificity HPLC_UV->Specificity LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision LC_MS->LOD_LOQ LC_MS->Specificity Characterization Structural Characterization LC_MS->Characterization Quantification Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Specificity->Quantification

Caption: Workflow for the development of analytical methods for this compound.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cellular Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Wnt ↓ Wnt/β-catenin Signaling This compound->Wnt OxidativeStress Oxidative Stress ROS->OxidativeStress bCatenin ↓ β-catenin nuclear translocation Wnt->bCatenin MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis TargetGenes ↓ Proliferation & Survival Genes bCatenin->TargetGenes TargetGenes->Apoptosis

Caption: Proposed signaling pathways for this compound-induced apoptosis.

References

Application Notes and Protocols for the Quantification of Resistoflavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine, a quinone-related antibiotic isolated from marine actinomycetes such as Streptomyces chibaensis, has demonstrated significant cytotoxic activity against various cancer cell lines, including gastric and hepatic carcinomas.[1] As a member of the flavonoid family of natural products, this compound's mechanism of action is of considerable interest in cancer research and drug development. This document provides detailed application notes and protocols for the quantification of this compound, along with methods to assess its biological activity and explore its potential signaling pathways.

Data Presentation

Table 1: Cytotoxic Activity of this compound and Related Compounds

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and a structurally related compound, resistomycin, against various cancer cell lines. These values are indicative of the compounds' potency in inhibiting cancer cell growth.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compoundHMO2Gastric AdenocarcinomaData not explicitly stated, but described as "potent"[1]
This compoundHePG2Hepatic CarcinomaData not explicitly stated, but described as "potent"[1]
ResistomycinHepG2Hepatocellular Carcinoma~5[2]
ResistomycinHCT-116Colorectal CarcinomaData not explicitly stated[3]
ResistomycinSW480Colorectal CarcinomaData not explicitly stated[3]

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in a sample matrix, adapted from established methods for similar quinone-based compounds from Streptomyces.[4][5]

1. Objective: To quantify the concentration of this compound in a given sample.

2. Materials:

  • This compound standard

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Methanol

  • Sample containing this compound (e.g., bacterial extract, plasma)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

3. Methods:

  • Sample Preparation:

    • For bacterial culture extracts, perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Dry the organic layer and reconstitute the residue in methanol.

    • For biological fluids (e.g., plasma), perform a protein precipitation by adding three volumes of ice-cold methanol, vortexing, and centrifuging to pellet the proteins. Collect the supernatant.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30-35 min: 90-10% B (linear gradient)

      • 35-40 min: 10% B (isocratic for column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm and 435 nm (based on the characteristic absorbance of quinone compounds)

    • Injection Volume: 10 µL

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Inject the standards and the prepared samples into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the samples by interpolating the peak area from the calibration curve.

Protocol 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a more sensitive and selective method for this compound quantification, which is particularly useful for complex matrices. This is a generalized protocol based on methods for analyzing secondary metabolites from actinomycetes.[6][7][8][9][10]

1. Objective: To achieve highly sensitive and specific quantification of this compound.

2. Materials:

  • This compound standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • C18 UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • LC-MS/MS system with an electrospray ionization (ESI) source

3. Methods:

  • Sample Preparation: Follow the same procedure as described in Protocol 1.

  • Liquid Chromatography Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A shorter gradient can be used due to the higher resolution of UPLC/UHPLC columns.

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B (linear gradient)

      • 8-10 min: 95% B (isocratic)

      • 10-10.1 min: 95-5% B (linear gradient)

      • 10.1-12 min: 5% B (isocratic for column re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): The [M+H]⁺ of this compound (to be determined by direct infusion of the standard).

    • Product Ions (Q3): At least two characteristic fragment ions (to be determined from the fragmentation pattern of the precursor ion).

    • Collision Energy and other MS parameters: Optimize by infusing the this compound standard.

  • Quantification:

    • Create a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.

    • Analyze the samples and quantify this compound based on the established MRM transitions and calibration curve.

Protocol 3: Determination of Cytotoxic Activity (IC₅₀) using MTS Assay

This protocol describes a colorimetric method to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

1. Objective: To determine the in vitro cytotoxic potency of this compound.

2. Materials:

  • Cancer cell line of interest (e.g., HePG2, HCT-116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

3. Methods:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37 °C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Signaling Pathway and Experimental Workflow Diagrams

This compound Quantification Workflow

G cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Sample (e.g., Bacterial Extract, Plasma) Extraction Liquid-Liquid Extraction or Protein Precipitation Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-PDA Analysis Filtration->HPLC Injection LCMS LC-MS/MS Analysis Filtration->LCMS Injection Calibration Calibration Curve Generation HPLC->Calibration LCMS->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanism of the related compound resistomycin, this compound may induce apoptosis through the p38 MAPK pathway.[2]

G This compound This compound p38 p38 MAPK This compound->p38 Activates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Phosphorylates Bax Bax (Pro-apoptotic) p38->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p38->Bcl2 Downregulates Cdc25A_p p-Cdc25A (Inactive) MAPKAPK2->Cdc25A_p Phosphorylates Cdc2_p p-Cdc2 (Inactive) Cdc25A_p->Cdc2_p Inhibits dephosphorylation of G2M_Arrest G2/M Phase Arrest Cdc2_p->G2M_Arrest Leads to Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed p38 MAPK signaling pathway for this compound.

Cytotoxicity (IC₅₀) Determination Workflow

G cluster_culture Cell Culture & Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Serial Dilutions of this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Measure Absorbance (490 nm) Incubate3->Read CalcViability Calculate % Cell Viability Read->CalcViability Plot Plot Dose-Response Curve CalcViability->Plot CalcIC50 Determine IC₅₀ Value Plot->CalcIC50

Caption: Workflow for determining the IC₅₀ of this compound.

References

Application Notes and Protocols for Resistoflavine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine, a quinone-related antibiotic isolated from marine actinomycetes, has demonstrated significant cytotoxic activity against various cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer effects.

Biological Activity and Mechanism of Action

This compound exerts its anti-proliferative effects through multiple pathways:

  • Induction of Apoptosis: this compound treatment leads to programmed cell death in cancer cells. This is mediated through the intrinsic apoptosis pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2][3]

  • Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell division.[2]

  • Modulation of Signaling Pathways: this compound has been shown to influence key signaling pathways involved in cell proliferation and survival, including the Wnt/β-catenin and p38 MAPK pathways.[2][3] It can suppress the expression of β-catenin, TCF4, and GSK-3β, and their downstream targets c-Myc and survivin.[3]

Data Presentation

Cytotoxic Activity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HepG2Hepatocellular Carcinoma1.3124
HepG2Hepatocellular Carcinoma0.2548
HepG2Hepatocellular Carcinoma0.05972
SMMC-7721Hepatocellular Carcinoma0.4648
PLC-PRF-5Hepatocellular Carcinoma1.1048
Huh7Hepatocellular Carcinoma0.3548
PC3Prostate Cancer~5.5 (2.63 µg/mL)24
DU-145Prostate Cancer~19.7 (9.37 µg/mL)24
Caco-2Colorectal Cancer~0.8 (0.38 µg/mL)Not Specified
MCF-7Breast Cancer~30.7 (14.61 µg/mL)Not Specified
HMO2Gastric AdenocarcinomaNot SpecifiedNot Specified
HePG2Hepatic CarcinomaPotent ActivityNot Specified

Note: IC50 values were converted from µg/mL to µM assuming a molecular weight of approximately 474.4 g/mol for this compound. These values should be considered as approximations.

Apoptosis Induction in HepG2 Cells

The following table summarizes the percentage of apoptotic HepG2 cells after treatment with this compound for 24 hours, as determined by Annexin V-FITC/PI staining.

This compound Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)4.52
0.12515.98
0.2534.54
0.537.17
Cell Cycle Analysis in HepG2 Cells

The following table shows the effect of this compound on the cell cycle distribution of HepG2 cells after 24 hours of treatment.

This compound Concentration (µM)G2/M Phase Cells (%)
0 (Control)~15
0.25~30
0.5~45
1.0~60

(Data are estimated from graphical representations in the cited literature and should be experimentally verified.)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Assay Workflow

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

Cell_Cycle_Analysis_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest fix Fix in 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI/RNase A wash->stain analyze Analyze by Flow Cytometry stain->analyze

Cell Cycle Analysis Workflow

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the expression of proteins in the Wnt/β-catenin and p38 MAPK pathways.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagent and visualize the protein bands using an imaging system.

Western_Blot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Western Blotting Workflow

Signaling Pathways

This compound's Effect on Wnt/β-catenin and p38 MAPK Pathways

Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_p38 p38 MAPK Pathway Resistoflavine_Wnt This compound Wnt Wnt Signaling Resistoflavine_Wnt->Wnt GSK3b GSK-3β Wnt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF4 TCF4 beta_catenin->TCF4 cMyc_Survivin c-Myc, Survivin TCF4->cMyc_Survivin Proliferation_Survival Cell Proliferation & Survival cMyc_Survivin->Proliferation_Survival Resistoflavine_p38 This compound p38 p38 MAPK Resistoflavine_p38->p38 Bax Bax p38->Bax Bcl2 Bcl-2 p38->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

This compound Signaling Pathways

Disclaimer: These protocols provide a general framework. Optimal conditions for specific cell lines and experimental setups should be determined by the researcher.

References

Resistoflavine for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a quinone-related antibiotic first isolated from the marine actinomycete Streptomyces chibaensis.[1] In vitro studies have demonstrated its potential as a cytotoxic agent against various cancer cell lines, as well as weak antibacterial activity.[1] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its cytotoxic and antimicrobial properties. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this natural compound.

Mechanism of Action

The precise molecular mechanisms of this compound are not fully elucidated, but its activity is believed to be linked to its quinone structure. Like other quinone antibiotics, this compound may induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2] This oxidative stress can, in turn, trigger apoptotic cell death.[2] Furthermore, studies on the related compound resistomycin (B85070) suggest the involvement of key signaling pathways in its anticancer effects, including the p38 MAPK and Wnt/β-catenin pathways.[3][4][5] Resistomycin has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells by activating the p38 MAPK pathway.[4] It has also been found to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells, leading to apoptotic cell death.[3][5]

Data Presentation

Cytotoxic Activity of this compound
CompoundCell LineIC50 Value (µM)Incubation Time (h)Assay MethodReference
This compound HMO2Data not available--[1]
This compound HepG2Data not available--[1]
DoxorubicinHepG21.1Not SpecifiedTotal cell protein[6]
Mitomycin-CHepG28.7Not SpecifiedTotal cell protein[6]
SorafenibHepG28.9Not SpecifiedTotal cell protein[6]
CisplatinHepG215.9Not SpecifiedTotal cell protein[6]
Antimicrobial Activity of this compound

This compound has been reported to exhibit weak antibacterial activity against Gram-positive and Gram-negative bacteria.[1] Specific Minimum Inhibitory Concentration (MIC) values are not widely published. The following table can be used to document experimental findings. For reference, MIC values for other antimicrobial compounds are provided.

CompoundBacterial StrainMIC Value (µg/mL)MethodReference
This compound Gram-positive (e.g., S. aureus)Data not availableBroth microdilution[1]
This compound Gram-negative (e.g., E. coli)Data not availableBroth microdilution[1]
PentabromopseudilinS. aureus ATCC 292130.02 - 0.04Not Specified[7]
Compound 17dMRSA0.0625Not Specified[7]

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines, such as HepG2 or HMO2, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, HMO2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Reactive Oxygen Species (ROS) Assay

This protocol outlines a method to measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • This compound

  • Human cancer cell lines

  • Culture medium

  • PBS

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black-walled, clear-bottom plate as described in the cytotoxicity protocol.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1, 3, 6, or 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Staining with DCFH-DA:

    • After treatment, remove the medium and wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in PBS to each well.

    • Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cancer Cells (e.g., HepG2, HMO2) seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 add_drug Add this compound to Cells incubate1->add_drug prepare_drug Prepare this compound Serial Dilutions prepare_drug->add_drug incubate2 Incubate 24-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end Result determine_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis_Pathway cluster_ros Oxidative Stress cluster_mapk p38 MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis This compound This compound ros Increased ROS Production This compound->ros p38 p38 MAPK Activation This compound->p38 wnt Wnt/β-catenin Inhibition This compound->wnt ros->p38 bax Bax ↑ p38->bax bcl2 Bcl-2 ↓ p38->bcl2 apoptosis Apoptosis wnt->apoptosis caspase Caspase Activation bax->caspase bcl2->caspase caspase->apoptosis

Caption: Postulated signaling pathways affected by this compound leading to apoptosis.

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Prepare Bacterial Inoculum (0.5 McFarland) prepare_drug Prepare this compound Serial Dilutions in 96-well Plate start->prepare_drug inoculate Inoculate Wells with Bacterial Suspension prepare_drug->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic Determine MIC observe->determine_mic end Result determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Application Notes and Protocols: Resistoflavine as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine is a naturally occurring polyketide with a quinone-related structure, isolated from several species of Streptomyces. While it has shown a range of biological activities, its potential as an antibacterial agent is an area of growing research interest. This document provides a summary of the available data on the antibacterial activity of this compound and its derivatives, outlines detailed protocols for its investigation, and discusses its potential mechanism of action based on current understanding of quinone antibiotics.

Data Presentation

The antibacterial efficacy of an agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium. The following tables summarize the available MIC data for this compound, its chlorinated derivatives, and the related compound resistomycin.

Table 1: Minimum Inhibatory Concentration (MIC) of this compound and its Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundGram-positive and Gram-negative bacteriaDescribed as "weak antibacterial activities"[1][1]
Chlororesistoflavin AMethicillin-resistant Staphylococcus aureus (MRSA)0.25
Chlororesistoflavin BMethicillin-resistant Staphylococcus aureus (MRSA)2.0

Table 2: Minimum Inhibitory Concentration (MIC) of Resistomycin

Bacterial StrainMIC (µg/mL)
Enterococcus faecalisNot specified, but described as "strong antimicrobial activity"
Staphylococcus epidermisNot specified, but described as "strong antimicrobial activity"
Staphylococcus aureusNot specified, but described as "moderate activities"
Salmonella typhiNot specified, but described as "moderate activities"
Klebsiella pneumoniaeNot specified, but described as "moderate activities"
Bacillus subtilisNot specified, but described as "moderate activities"

Putative Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, its structural similarity to other quinone-based antibiotics suggests a likely mode of action involving the inhibition of essential bacterial enzymes. Quinone antibiotics are known to interfere with DNA replication and transcription.[2][3][4] The primary targets are often DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology during replication. By stabilizing the enzyme-DNA complex in a cleaved state, these antibiotics lead to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Furthermore, some quinone antibiotics have been shown to inhibit bacterial RNA polymerase, thereby halting transcription. The related compound, resistomycin, is reported to inhibit both RNA and protein synthesis. Based on this, it is hypothesized that this compound may exert its antibacterial effect through one or more of these mechanisms.

Potential Signaling Pathway Disruption

The inhibition of DNA replication and transcription by a quinone antibiotic like this compound would invariably disrupt major bacterial signaling pathways. The SOS response, a DNA damage repair system, is a key pathway that would be activated in response to the DNA double-strand breaks induced by the inhibition of DNA gyrase and topoisomerase IV. Chronic activation of the SOS response can lead to mutagenesis and can also influence the expression of virulence factors and antibiotic resistance genes.

Additionally, some quinolone compounds are known to act as signaling molecules in bacterial quorum sensing, a cell-to-cell communication system that regulates gene expression in response to population density. It is plausible that this compound could interfere with these signaling pathways, either by mimicking or antagonizing the natural signaling molecules.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in the appropriate broth overnight at the optimal temperature.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.

    • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired test concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a growth control (no this compound), and the twelfth well will be a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11.

    • Add 100 µL of sterile broth to the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test bacterium for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by a plate reader.

Investigation of Mechanism of Action: Macromolecular Synthesis Inhibition

This protocol helps to determine if this compound inhibits the synthesis of major macromolecules (DNA, RNA, protein, and cell wall).

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Radiolabeled precursors:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [³H]leucine (for protein synthesis)

    • N-acetyl-[³H]glucosamine (for peptidoglycan synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • Known inhibitors for each pathway as positive controls (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, penicillin for cell wall).

Procedure:

  • Preparation of Bacterial Culture:

    • Grow the test bacterium to the mid-logarithmic phase.

    • Aliquot the culture into separate tubes.

  • Addition of Inhibitors and Precursors:

    • To different tubes, add this compound at its MIC and 4x MIC.

    • To control tubes, add the known inhibitors or no inhibitor (negative control).

    • Add the respective radiolabeled precursor to each set of tubes.

  • Incubation and Sampling:

    • Incubate the tubes at the optimal growth temperature.

    • At various time points (e.g., 0, 10, 20, 30 minutes), take aliquots from each tube.

  • Precipitation and Measurement:

    • Precipitate the macromolecules by adding cold TCA to the aliquots.

    • Filter the precipitate onto glass fiber filters and wash with TCA and ethanol.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the incorporated radioactivity over time for each condition.

    • A significant reduction in the incorporation of a specific radiolabeled precursor in the presence of this compound compared to the negative control indicates inhibition of that particular macromolecular synthesis pathway.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Resistoflavine_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound in 96-well Plate Resistoflavine_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate (16-20h) Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative Mechanism of Action of this compound

Mechanism_of_Action cluster_drug This compound cluster_target Bacterial Targets cluster_effect Cellular Effects This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits (putative) DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Topo_IV->DNA_Replication_Inhibition Transcription_Inhibition Inhibition of Transcription RNA_Polymerase->Transcription_Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Caption: Putative mechanism of action for this compound in bacteria.

Potential Impact on Bacterial Signaling

Signaling_Impact This compound This compound DNA_Damage DNA Damage (Double-Strand Breaks) This compound->DNA_Damage Induces SOS_Response SOS Response Activation DNA_Damage->SOS_Response Triggers Downstream_Effects Downstream Effects: - Altered Gene Expression - Mutagenesis - Virulence Factor Regulation SOS_Response->Downstream_Effects

Caption: Potential impact of this compound on bacterial DNA damage signaling.

References

Application of Resistoflavine in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis, has demonstrated potent cytotoxic activity against various cancer cell lines, indicating its potential as a novel anti-cancer agent.[1][2] This document provides a comprehensive overview of the application of this compound in cancer research, including its cytotoxic effects and, for the closely related compound Resistomycin, its mechanism of action. This application note includes quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further investigation and drug development efforts.

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of this compound and the related compound Resistomycin has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeLC50 (µg/mL)
HMO2Gastric Adenocarcinoma0.013
HepG2Hepatic Carcinoma0.016
Data from Gorajana et al., 2007[1][2]

Table 2: Cytotoxic Activity of Resistomycin

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HCT-116Colorectal Carcinoma2.37 ± 0.0624
SW480Colorectal Carcinoma2.83 ± 0.1724
HCT-116Colorectal Carcinoma1.36 ± 0.2648
SW480Colorectal Carcinoma1.05 ± 0.5748
SW620Colorectal Carcinoma5.62 ± 0.7448
HT-29Colorectal Carcinoma3.31 ± 0.4148
PC3Prostate Cancer2.63 (µg/mL)24
Data from recent studies on Resistomycin.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling by Resistomycin

While the specific signaling pathways affected by this compound are yet to be fully elucidated, research on the closely related compound, Resistomycin, has revealed its ability to induce apoptosis in colorectal cancer cells through the inhibition of the Wnt/β-catenin signaling pathway.

Resistomycin treatment leads to the suppression of key components and downstream targets of this pathway, including:

  • β-catenin

  • TCF4

  • GSK-3β

  • c-Myc

  • Survivin

This inhibition of the Wnt/β-catenin pathway culminates in the induction of the intrinsic apoptotic pathway, characterized by the upregulation of Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.

Caption: Resistomycin inhibits the Wnt/β-catenin pathway, leading to apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of this compound's anti-cancer activity. It is important to note that the specific, detailed protocols from the original publication by Gorajana et al. (2007) detailing the cytotoxicity of this compound against HMO2 and HepG2 cells were not publicly available. The provided protocols are based on standard laboratory methods.

Protocol 1: In Vitro Cytotoxicity Assay (Generalized)

This protocol describes a generalized procedure for determining the cytotoxic effects of this compound on HMO2 (gastric adenocarcinoma) and HepG2 (hepatic carcinoma) cell lines using a Sulforhodamine B (SRB) assay.

Materials:

  • This compound

  • HMO2 and HepG2 cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 for HMO2, DMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HMO2 and HepG2 cells to 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without the compound).

    • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10% TCA) and incubate for 1 hour at 4°C.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the LC50 value.

G start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 fixation Fix cells with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with acetic acid staining->washing solubilization Solubilize dye with Tris buffer washing->solubilization read_absorbance Read absorbance at 510 nm solubilization->read_absorbance end End read_absorbance->end

Caption: Workflow for in vitro cytotoxicity assay.

Protocol 2: Western Blot Analysis for Wnt/β-catenin Signaling Proteins

This protocol provides a method to analyze the expression levels of proteins in the Wnt/β-catenin signaling pathway in colorectal cancer cells (e.g., HCT-116, SW480) treated with Resistomycin.

Materials:

  • Resistomycin

  • Colorectal cancer cell lines (HCT-116, SW480)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-TCF4, anti-GSK-3β, anti-c-Myc, anti-Survivin, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed colorectal cancer cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with different concentrations of Resistomycin for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands to quantify protein expression levels relative to the loading control.

G start Start cell_culture Cell Culture & Treatment start->cell_culture protein_extraction Protein Extraction cell_culture->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection Detection & Analysis immunoblotting->detection end End detection->end

Caption: Western blot experimental workflow.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in colorectal cancer cells treated with Resistomycin.

Materials:

  • Resistomycin

  • Colorectal cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with Resistomycin as described in the Western Blot protocol.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

This compound and the related compound Resistomycin exhibit significant cytotoxic activity against a range of cancer cell lines. The mechanism of action for Resistomycin involves the inhibition of the Wnt/β-catenin signaling pathway, leading to apoptosis. Further research is warranted to fully elucidate the anti-cancer mechanisms of this compound and to evaluate its therapeutic potential in preclinical and clinical settings. The protocols and data provided herein serve as a valuable resource for researchers dedicated to advancing cancer therapeutics through the exploration of novel natural products.

References

Resistoflavine-Based Experimental Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine, a quinone-related antibiotic isolated from Streptomyces chibaensis, has demonstrated potent cytotoxic activity against various cancer cell lines, suggesting its potential as a promising lead compound for anticancer drug development.[1] Its mechanism of action involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest. These application notes provide detailed protocols and signaling pathway diagrams to facilitate the development of this compound-based experimental models for cancer research and to explore its potential antiviral applications.

Data Presentation: Cytotoxicity of this compound Analogs

Due to the limited availability of comprehensive time-dependent IC50 data for this compound, the following table includes data for Resistomycin, a closely related and well-studied analog, to provide a strong indication of the expected potency. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.

Cell LineCancer TypeCompoundIC50 (µg/mL)Incubation Time
PC3 Prostate CancerResistomycin2.6324h[2]
DU-145 Prostate CancerResistomycin9.37Not Specified[2]
Caco-2 Colorectal CancerResistomycin0.38Not Specified[2]
MCF-7 Breast CancerResistomycin14.61Not Specified[2]
HepG2 Liver CancerResistomycin0.006Not Specified
HeLa Cervical CancerResistomycin0.005Not Specified
HMO2 Gastric AdenocarcinomaThis compoundPotent ActivityNot Specified
HepG2 Liver CancerThis compoundPotent ActivityNot Specified

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily initiated by the induction of oxidative stress.

Oxidative Stress and Intrinsic Apoptosis

As a quinone-related compound, this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS disrupts the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Bax Bax activation ROS->Bax Bcl2 Bcl-2 inhibition ROS->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytC Cytochrome c release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
p38 MAPK Pathway Activation

Oxidative stress is a known activator of the p38 MAPK signaling cascade. This compound treatment leads to the phosphorylation and activation of p38 MAPK. Activated p38 can then phosphorylate a variety of downstream targets, including other kinases like MAPKAPK2 and transcription factors such as ATF-2, which can contribute to both cell cycle arrest and apoptosis.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS MAP3K MAP3Ks (e.g., ASK1) ROS->MAP3K MAP2K MAP2Ks (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 ATF2 ATF-2 p38->ATF2 CellCycleArrest Cell Cycle Arrest MAPKAPK2->CellCycleArrest Apoptosis Apoptosis ATF2->Apoptosis

Activation of the p38 MAPK pathway by this compound.
G2/M Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase. This is often mediated by the modulation of the Cyclin B1/CDK1 complex. DNA damage caused by ROS can activate checkpoint kinases which inactivate the Cdc25c phosphatase. Inactivated Cdc25c is unable to remove inhibitory phosphates from CDK1, thus keeping the Cyclin B1/CDK1 complex inactive and preventing entry into mitosis.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage Checkpoint_Kinases Checkpoint Kinases (e.g., Chk1/Chk2) DNA_Damage->Checkpoint_Kinases Cdc25c Cdc25c Checkpoint_Kinases->Cdc25c CyclinB1_CDK1 Cyclin B1/CDK1 Complex Cdc25c->CyclinB1_CDK1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest M_Phase M Phase Entry CyclinB1_CDK1->M_Phase

Induction of G2/M cell cycle arrest by this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 24h, 48h, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan (B1609692) crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Workflow for MTT assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution by PI staining and flow cytometry.

Materials:

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described in Protocol 2.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for detecting the activation of the p38 MAPK pathway by analyzing the phosphorylation of p38.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Wash with ice-cold PBS and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against phospho-p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38.

Potential Application in Antiviral Research

While direct antiviral studies on this compound are limited, its origin from Streptomyces and its quinone structure suggest potential antiviral activity. Many metabolites from Streptomyces and other quinone-related compounds have been reported to possess antiviral properties against a range of viruses. Therefore, this compound represents a candidate for screening against various viruses.

Experimental Approach for Antiviral Screening: A plaque reduction assay can be employed to evaluate the antiviral activity of this compound against viruses such as influenza virus or herpes simplex virus (HSV).

  • Cell Seeding: Seed susceptible host cells in 6-well plates and grow to confluency.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity of this compound.

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer agent. Its mechanism of action, centered around the induction of oxidative stress, apoptosis, and cell cycle arrest, provides multiple avenues for further investigation. The protocols and pathway diagrams provided in these application notes are intended to serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the full therapeutic potential of this compound. Further exploration of its potential antiviral activities is also warranted.

References

Resistoflavine: Application Notes and Protocols for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Resistoflavine in laboratory settings. The information is intended to guide researchers in designing and executing experiments involving this compound, with a focus on its solubility, handling, and application in cell-based assays.

Introduction to this compound

This compound is a naturally occurring compound that has garnered interest in the scientific community for its potential biological activities. As a member of the flavonoid family, it is being investigated for its cytotoxic effects against various cancer cell lines. Understanding its solubility and proper handling is crucial for obtaining reliable and reproducible experimental results.

Solubility of this compound

The solubility of a compound is a critical factor in its formulation for in vitro and in vivo studies. Based on available data, this compound exhibits the following solubility characteristics:

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for creating high-concentration stock solutions.
Dimethylformamide (DMF) SolubleAn alternative solvent for stock solutions.
Water InsolubleNot suitable for preparing aqueous stock solutions.
Ethanol Sparingly SolubleMay be used for some applications, but DMSO is preferred for higher concentrations.

Note: While a precise quantitative solubility value in mg/mL is not consistently reported in the literature, a general guideline is to start with a concentration of 10-20 mg/mL in DMSO to prepare a stock solution. It is always recommended to perform a small-scale solubility test to determine the maximum concentration achievable in your specific solvent batch and conditions.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution of the compound. A brief sonication in a water bath can also be used to aid dissolution if necessary.

  • Sterilization (Optional): For long-term storage and sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

Cytotoxicity Assay using MTT

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Cell Culture (Cancer Cell Lines) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity western_blot Western Blot (Signaling Proteins) treatment->western_blot gene_expression Gene Expression Analysis (e.g., qPCR) treatment->gene_expression data_analysis Data Interpretation and Conclusion cytotoxicity->data_analysis western_blot->data_analysis gene_expression->data_analysis

Experimental workflow for this compound studies.

Postulated Signaling Pathways Modulated by this compound

While direct studies on this compound's specific signaling targets are limited, based on the activity of structurally related flavonoids and compounds like Resistomycin, it is postulated that this compound may exert its cytotoxic effects by modulating key cancer-related signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

Postulated inhibition of the PI3K/Akt pathway by this compound.

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is common in cancer. Some flavonoids have demonstrated the ability to interfere with this pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound This compound->Raf Inhibits?

Potential modulation of the MAPK/ERK pathway by this compound.

The NF-κB pathway plays a key role in inflammation, immunity, and cell survival, and its constitutive activation is linked to cancer development and chemoresistance. Inhibition of this pathway by natural compounds is a promising area of cancer research.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Signals, Growth Factors IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates TargetGenes Target Gene Expression (Survival, Inflammation) NFkB_nucleus->TargetGenes This compound This compound This compound->IKK Inhibits?

Hypothesized inhibition of the NF-κB pathway by this compound.

Disclaimer: The signaling pathway diagrams represent postulated mechanisms of action based on the activities of similar compounds. Further experimental validation is required to confirm the specific molecular targets of this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing Resistoflavine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Resistoflavine yield from microbial cultures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production of this potent cytotoxic compound.

Frequently Asked Questions (FAQs)

Q1: What microorganisms are known to produce this compound?

This compound is a secondary metabolite produced by certain strains of marine actinomycetes, particularly from the genus Streptomyces. Documented producer strains include Streptomyces chibaensis AUBN1/7 and Streptomyces sp. strain EG32.[1][2][3] These strains have been isolated from marine sediments.

Q2: What are the known biological activities of this compound?

This compound is recognized for its potent cytotoxic activity against various cancer cell lines, including gastric adenocarcinoma (HMO2) and hepatic carcinoma (HePG2).[1] It also exhibits weak to moderate antibacterial properties against both Gram-positive and Gram-negative bacteria.

Q3: At what growth phase is this compound typically produced?

As a secondary metabolite, this compound is generally produced during the late growth or stationary phase of the Streptomyces culture. This is a common characteristic of antibiotic and other bioactive compound production in this genus.

Q4: What is the general chemical class of this compound?

This compound is classified as a quinone-related antibiotic with a pentacyclic polyketide structure.[1] Its biosynthesis is therefore linked to the polyketide synthase (PKS) pathway.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No this compound Yield - Suboptimal culture medium composition.- Inadequate physical culture parameters (pH, temperature, aeration).- Incorrect incubation time.- Strain viability or productivity issues.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. See the Experimental Protocols section for a detailed approach.- Parameter Optimization: Test a range of pH values (typically 6.0-8.0), temperatures (25-35°C), and agitation speeds (150-250 rpm).- Growth Curve Analysis: Determine the optimal harvest time by correlating growth with this compound production.- Strain Maintenance: Ensure proper storage and handling of the producer strain to maintain its viability and productivity.
Inconsistent Yields Between Batches - Variability in media components.- Inconsistent inoculum preparation.- Fluctuations in culture conditions.- Standardize Protocols: Use high-quality, consistent sources for media components. Standardize inoculum size and age.- Monitor and Control: Tightly control pH, temperature, and agitation throughout the fermentation process.
Difficulty in Extracting this compound - Inefficient solvent extraction.- Emulsion formation during extraction.- Solvent Selection: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting polyketides like this compound from fermentation broth.- pH Adjustment: Adjusting the pH of the broth before extraction can improve partitioning.- Centrifugation: Use centrifugation to break emulsions.
Co-elution of Impurities during HPLC Analysis - Inappropriate HPLC column or mobile phase.- Complex mixture of secondary metabolites.- Method Development: Optimize the HPLC method by adjusting the mobile phase gradient, trying different column chemistries (e.g., C18, Phenyl-Hexyl), and adjusting the flow rate.

Data Summary

Table 1: General Optimized Culture Conditions for Secondary Metabolite Production in Streptomyces spp.
ParameterOptimized Range/ValueReference(s)
Carbon Source Starch, Glucose, Glycerol
Nitrogen Source Soybean Meal, Peptone, Casein, Yeast Extract
Initial pH 7.0 - 8.5
Temperature 27°C - 35°C
Incubation Period 6 - 10 days
Agitation Speed 150 - 250 rpm

Note: These are general ranges for Streptomyces and should be optimized specifically for this compound production.

Experimental Protocols

Protocol 1: Optimization of Culture Medium for this compound Production

This protocol uses a one-factor-at-a-time (OFAT) approach to identify optimal carbon and nitrogen sources.

  • Baseline Medium Preparation: Prepare a basal medium (e.g., ISP2 medium).

  • Carbon Source Screening:

    • Prepare flasks of the basal medium, each supplemented with a different carbon source (e.g., glucose, starch, glycerol, maltose) at a standard concentration (e.g., 1% w/v).

    • Inoculate with a standardized culture of the Streptomyces producer strain.

    • Incubate under consistent conditions (e.g., 30°C, 200 rpm) for a set period (e.g., 7 days).

    • Harvest the broth and quantify this compound yield.

  • Nitrogen Source Screening:

    • Using the optimal carbon source identified above, prepare flasks of medium, each with a different nitrogen source (e.g., soybean meal, peptone, yeast extract, casein) at a standard concentration (e.g., 0.5% w/v).

    • Inoculate and incubate as described above.

    • Harvest and quantify this compound yield.

  • Concentration Optimization:

    • Once the best carbon and nitrogen sources are identified, optimize their concentrations by testing a range of concentrations around the initial standard.

Protocol 2: Extraction of this compound from Culture Broth
  • Harvesting: After the incubation period, separate the mycelium from the culture broth by centrifugation (e.g., 5000 x g for 15 minutes).

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Concentration:

    • Pool the organic extracts.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • Storage: Store the dried extract at -20°C for further analysis.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation:

    • Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start with a higher concentration of A and gradually increase the concentration of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector at a wavelength appropriate for this compound (likely in the UV-Vis range for quinone-like compounds).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration in the sample by comparing the peak area to the standard curve.

Visualizations

Putative Biosynthetic Pathway for this compound

This compound is a polyketide, and its biosynthesis is expected to be carried out by a Type II Polyketide Synthase (PKS). While the specific gene cluster for this compound has not been published, the cluster for the closely related compound, resistomycin (B85070), has been identified in Streptomyces resistomycificus. The following diagram illustrates a putative pathway for this compound based on the known resistomycin biosynthesis.

Resistoflavine_Biosynthesis cluster_pks Type II Polyketide Synthase (PKS) cluster_modification Tailoring Enzymes Acetyl-CoA Acetyl-CoA PKS Minimal PKS (KSα, KSβ, ACP) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Poly-β-keto-chain Poly-β-keto-chain PKS->Poly-β-keto-chain Cyclases Aromatase/Cyclase Poly-β-keto-chain->Cyclases Aromatic_Intermediate Aromatic_Intermediate Cyclases->Aromatic_Intermediate Oxidoreductases Oxidoreductases This compound This compound Oxidoreductases->this compound Aromatic_Intermediate->Oxidoreductases

Caption: Putative biosynthetic pathway of this compound via a Type II PKS system.

General Workflow for Improving this compound Yield

The following diagram outlines the systematic approach to enhancing the production of this compound.

Yield_Improvement_Workflow Start Start: Low this compound Yield Optimization Optimization of Culture Conditions Start->Optimization Media Media Component Optimization (Carbon, Nitrogen, Minerals) Optimization->Media Chemical Physical Physical Parameter Optimization (pH, Temperature, Aeration) Optimization->Physical Physical Extraction Extraction & Quantification Media->Extraction Physical->Extraction Analysis Data Analysis Extraction->Analysis Analysis->Optimization Further Optimization Needed Improved Improved this compound Yield Analysis->Improved Significant Improvement Troubleshoot Troubleshoot Further Analysis->Troubleshoot No Improvement

Caption: Workflow for optimizing this compound production.

Logical Relationship for Troubleshooting Low Yield

This diagram illustrates the decision-making process when troubleshooting low this compound yields.

Troubleshooting_Logic LowYield Low this compound Yield Detected CheckCulture Verify Culture Viability and Purity LowYield->CheckCulture CultureOK Culture is Viable and Pure CheckCulture->CultureOK Yes CultureNotOK Contamination or Strain Degradation CheckCulture->CultureNotOK No CheckMedia Review Media Preparation and Components CultureOK->CheckMedia ReviveCulture Revive from Stock or Re-isolate CultureNotOK->ReviveCulture MediaOK Media is Correct CheckMedia->MediaOK Yes MediaNotOK Error in Media Preparation CheckMedia->MediaNotOK No CheckParams Verify Physical Parameters (pH, Temp, Aeration) MediaOK->CheckParams RemakeMedia Prepare Fresh, Correct Media MediaNotOK->RemakeMedia ParamsOK Parameters are Correct CheckParams->ParamsOK Yes ParamsNotOK Parameter Deviation CheckParams->ParamsNotOK No Optimize Proceed to Systematic Optimization ParamsOK->Optimize CalibrateEquip Calibrate and Correct Equipment Settings ParamsNotOK->CalibrateEquip

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Resistoflavine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Resistoflavine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and handling of this potent quinone-related antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a cytotoxic, quinone-related antibiotic. It is a secondary metabolite produced by marine actinomycetes, specifically isolated from Streptomyces chibaensis AUBN1/7.[1]

Q2: What is the general workflow for this compound purification?

The general workflow for purifying this compound from a fermentation broth involves a multi-step process. This typically includes:

  • Extraction: Initial recovery of the crude extract from the fermentation broth using solvent extraction.

  • Chromatographic Purification: A series of chromatographic steps to separate this compound from other metabolites and impurities.

  • Crystallization: Final purification step to obtain high-purity this compound.

  • Purity Analysis: Assessment of the final product's purity using analytical techniques like HPLC.

A visual representation of this workflow is provided below.

This compound Purification Workflow Fermentation_Broth Fermentation Broth (Streptomyces chibaensis) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (C18 Column) Partially_Purified->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Pure_this compound High-Purity This compound Crystals Crystallization->Pure_this compound Purity_Analysis Purity Analysis (HPLC, LC-MS) Pure_this compound->Purity_Analysis

A generalized workflow for the extraction and purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Suggestion
Incomplete Cell Lysis If this compound is intracellular, ensure complete cell disruption. Consider methods like sonication or homogenization of the mycelial cake.
Suboptimal Extraction Solvent The choice of solvent is critical. While ethyl acetate (B1210297) is commonly used, the polarity should be optimized. A mixture of polar and non-polar solvents might improve extraction efficiency.
Insufficient Extraction Time/Agitation Ensure adequate contact time and vigorous agitation between the fermentation broth and the extraction solvent to maximize the transfer of this compound into the organic phase.
Emulsion Formation Emulsions can form at the solvent-aqueous interface, trapping the product. To break emulsions, try adding brine, centrifuging the mixture at low speed, or passing it through a bed of celite.
Degradation during Extraction This compound, like many natural products, may be sensitive to pH and temperature.[2][3][4] Conduct extractions at a controlled temperature and consider buffering the aqueous phase if the compound is pH-sensitive.
Poor Separation during Column Chromatography
Potential Cause Troubleshooting Suggestion
Inappropriate Stationary Phase For quinone-related compounds, silica (B1680970) gel is a common choice. However, if separation is poor, consider other stationary phases like alumina (B75360) or reverse-phase silica (C18).
Incorrect Mobile Phase Polarity The elution solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Fine-tune the gradient slope for better resolution.
Column Overloading Loading too much crude extract onto the column will lead to broad peaks and poor separation. Determine the column's capacity for your extract and do not exceed it.
Co-elution of Impurities Structurally similar impurities are common in natural product extracts. If co-elution is an issue, a secondary chromatographic step with a different separation mechanism (e.g., size-exclusion or ion-exchange chromatography) may be necessary. Preparative HPLC is often required for final purification.[5][6][7][8]
Difficulty with Crystallization
Potential Cause Troubleshooting Suggestion
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the material is of high purity (>95%) before attempting crystallization. Further purification by preparative HPLC may be required.
Incorrect Solvent System The choice of solvent is critical for growing high-quality crystals. A systematic screening of single and binary solvent systems is recommended. Slow evaporation of a solution of the compound is a common technique.
Supersaturation Not Reached For crystallization to occur, the solution must be supersaturated. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by vapor diffusion of an anti-solvent.
Oiling Out The compound may separate as an oil instead of crystals. This can be due to too high a concentration or the presence of impurities. Try using a more dilute solution or a different solvent system.
Product Instability
Potential Cause Troubleshooting Suggestion
pH Sensitivity The stability of many organic molecules is pH-dependent.[2] It is advisable to conduct stability studies of this compound in buffered solutions at different pH values to determine the optimal range for handling and storage.
Temperature Sensitivity Degradation can be accelerated at higher temperatures.[3][4] Keep extracts and purified fractions at low temperatures (4°C or -20°C) and minimize exposure to heat during solvent evaporation.
Light Sensitivity Quinone-related compounds can be light-sensitive. Protect samples from direct light by using amber vials or covering glassware with aluminum foil.
Oxidation The quinone moiety may be susceptible to oxidation. If degradation is suspected, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Representative Protocol for this compound Purification

Disclaimer: This is a representative protocol synthesized from general methods for purifying quinone-related antibiotics from Streptomyces. Actual yields and optimal conditions may vary.

1. Fermentation and Extraction:

  • Culture Streptomyces chibaensis AUBN1/7 in a suitable liquid medium (e.g., Gause's liquid medium) for 7-10 days.[5]

  • Separate the mycelium from the broth by filtration or centrifugation.

  • Extract the culture filtrate and the mycelial cake separately with an equal volume of ethyl acetate three times with vigorous shaking.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column in a non-polar solvent (e.g., hexane).

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, followed by mixtures of ethyl acetate and methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Pool the fractions containing this compound and concentrate them.

  • Further purify the concentrated sample by preparative HPLC on a C18 column.

  • Use a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

  • Collect the peak corresponding to this compound.

4. Crystallization:

  • Evaporate the solvent from the pure HPLC fraction.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol, acetone, or a mixture).

  • Allow for slow evaporation of the solvent at room temperature in a loosely capped vial to promote crystal growth.

5. Purity Assessment:

  • Analyze the purity of the final product using an analytical HPLC-UV method. A C18 column with a gradient of water and acetonitrile is typically used. Purity is determined by the peak area percentage.

  • Confirm the identity of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Purification Stage Typical Yield Range Typical Purity Range
Crude Solvent Extract 1-5 g/L of culture< 10%
After Column Chromatography 100-500 mg/L40-70%
After Preparative HPLC 10-100 mg/L> 95%
After Crystallization 5-50 mg/L> 98%

Note: These values are estimates and can vary significantly based on the producing strain, fermentation conditions, and the specific purification protocol used.

Visualizing Logical Relationships

The following diagram illustrates the logical decision-making process for troubleshooting low purity after initial chromatographic separation.

Troubleshooting Low Purity Low_Purity Low Purity after Initial Chromatography Check_TLC Analyze fractions by TLC. Are spots well-separated? Low_Purity->Check_TLC Yes_TLC Yes Check_TLC->Yes_TLC   No_TLC No Check_TLC->No_TLC   Pooling_Issue Improper fraction pooling. Re-pool based on TLC. Yes_TLC->Pooling_Issue Optimize_Gradient Optimize solvent gradient (slower gradient, different solvents) No_TLC->Optimize_Gradient Change_Stationary_Phase Change stationary phase (e.g., reverse-phase C18) Optimize_Gradient->Change_Stationary_Phase Prep_HPLC Proceed to preparative HPLC for final purification. Change_Stationary_Phase->Prep_HPLC Pooling_Issue->Prep_HPLC

Decision tree for addressing low purity issues.

References

Technical Support Center: Stabilizing Resistoflavine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Resistoflavine in solution. As a quinone-related microbial metabolite, the stability of this compound can be influenced by several factors during experimental procedures. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the integrity of this compound in their experiments.

Disclaimer: Specific stability data for this compound in various solutions is limited in publicly available literature. The information provided here is based on general principles for quinone-containing natural products and established best practices for handling experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For biological assays, DMSO is commonly used as a solvent for preparing stock solutions.

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to moisture.[1] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may contribute to degradation.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your this compound solution could indicate degradation. Quinone-containing compounds can be susceptible to oxidation and other chemical transformations that may result in a visible color change. It is advisable to prepare fresh solutions if you observe any significant change in appearance.

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions at room temperature for extended periods is not recommended. Higher temperatures can accelerate the rate of chemical degradation.[2][3] For short-term handling during experiments, solutions should be kept on ice and protected from light whenever possible.

Q5: Is this compound sensitive to light?

A5: Many quinone-related compounds are known to be light-sensitive.[3] Exposure to UV or even ambient light can lead to photodegradation. It is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in my assay. Degradation of this compound in the working solution.• Prepare fresh working solutions from a frozen stock solution for each experiment.• Minimize the time the working solution is kept at room temperature.• Check the pH of your experimental buffer; extreme pH values can promote degradation.• Ensure the final concentration of DMSO or other organic solvents is compatible with your assay and does not affect cell viability.
Precipitation of this compound in aqueous buffer. Poor solubility of this compound in aqueous solutions.• Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%).• After diluting the stock solution into aqueous buffer, vortex or sonicate briefly to aid dissolution.• Consider using a stabilizing agent, such as a non-ionic surfactant (e.g., Tween® 80) at a low concentration, after confirming its compatibility with your assay.
Inconsistent results between experiments. Variability in the stability of this compound solutions.• Standardize your solution preparation and handling procedures.• Always use high-purity solvents.• Aliquot stock solutions to avoid contamination and repeated freeze-thaw cycles.• Perform a stability check of your stock solution over time by a suitable analytical method (e.g., HPLC) if you suspect degradation.

Factors Affecting this compound Stability in Solution

The stability of this compound in solution is influenced by several key factors. Understanding and controlling these factors is crucial for obtaining reliable and reproducible experimental results.

Factor Effect on Stability Recommendations
pH Quinone structures can be susceptible to degradation under alkaline or strongly acidic conditions.Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 6-7.5), if compatible with the experiment. Avoid highly basic or acidic buffers.
Temperature Higher temperatures increase the rate of chemical reactions, leading to faster degradation.[2]Prepare and store stock solutions at -20°C or below. Keep working solutions on ice during experiments. Avoid prolonged exposure to room temperature or higher.
Light Exposure to light, especially UV radiation, can cause photochemical degradation.Use amber-colored vials or tubes. Protect solutions from direct light by covering them with aluminum foil. Work in a subdued light environment when possible.
Oxygen The quinone moiety can be susceptible to oxidation, especially in the presence of oxygen and light.Use degassed solvents for preparing solutions if your experiment is highly sensitive to oxidation. Store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability studies.
Solvent The choice of solvent can impact stability. While soluble in DMSO and DMF, the purity and storage of the solvent itself can be a factor.Use high-purity, anhydrous grade solvents. Store solvents properly to avoid contamination with water or other impurities. Be aware that aged DMF can contain degradation products like dimethylamine (B145610) which may affect stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, >99.5% purity

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Stability Assessment by HPLC

Objective: To assess the stability of this compound in a specific solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of formic acid to aid peak shape)

  • Incubator or water bath set to the desired temperature

  • Light-protected containers (amber vials)

Procedure:

  • Prepare the this compound solution in the desired solvent or buffer at the target concentration.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and peak area for this compound.

  • Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizing Stability Factors and Workflows

Resistoflavine_Stability_Factors cluster_solution This compound in Solution cluster_factors Degradation Factors cluster_products Result This compound This compound degradation Degradation Products (Loss of Activity) This compound->degradation degrades via pH pH (High/Low) pH->degradation Temp Temperature (High) Temp->degradation Light Light (UV/Visible) Light->degradation Oxygen Oxygen Oxygen->degradation Experimental_Workflow start Start: Solid this compound dissolve Dissolve in Anhydrous DMSO start->dissolve stock Prepare Aliquots of Stock Solution (e.g., 10 mM) dissolve->stock store Store at -20°C to -80°C (Protected from Light) stock->store prepare_working Prepare Working Solution in Assay Buffer store->prepare_working Use one aliquot assay Perform Experiment Immediately prepare_working->assay end End: Reliable Data assay->end

References

Resistoflavine Bioassays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resistoflavine. The information is designed to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: What is the best solvent for this compound?

This compound is a solid that is soluble in DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.

Q2: My this compound solution appears cloudy or has precipitated after dilution in media. What should I do?

This indicates a solubility issue. To prevent precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. You can try preparing an intermediate dilution of the stock in a serum-free medium before the final dilution in your complete medium. Always vortex gently after each dilution step.

Q3: How should I store this compound?

This compound should be stored as a solid at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Assay Performance and Optimization

Q4: I am observing high variability between my replicate wells. What are the common causes?

High variability can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can drastically affect results.[3] Always use calibrated pipettes and consider preparing a master mix of your reagents to add to all wells.[2]

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.

  • Reagent Quality: Using old or improperly stored reagents can lead to inconsistent performance.

Q5: My assay is showing a very low or no signal. What should I check?

If you are experiencing a weak or absent signal, consider the following:

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the optimal density for your specific assay. Very low cell numbers may not produce a signal detectable above background.

  • Reagent Functionality: Confirm that your assay reagents have not expired and have been stored correctly. For luminescence assays, reagents like luciferin (B1168401) can lose efficiency over time.

  • Transfection Efficiency (for reporter assays): If you are using a reporter gene assay, low transfection efficiency is a common cause of a weak signal. Optimize the DNA-to-transfection reagent ratio for your specific cell line.

  • Incorrect Assay Timing: The timing of analysis is critical. Ensure you are measuring the endpoint at the optimal time point post-treatment.

Q6: The signal in my assay is saturated or too high. How can I fix this?

A saturating signal can occur when the response is outside the linear range of the detection instrument.

  • Reduce Cell Number: Plating fewer cells can bring the signal back within the dynamic range.

  • Dilute the Sample: For endpoint assays, you may be able to dilute the final sample (e.g., cell lysate) before reading.

  • Decrease Incubation Time: Reducing the incubation time with the substrate or compound may lower the final signal.

  • Adjust Instrument Settings: Decrease the integration time or gain setting on your plate reader.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity (IC50) Values

Problem: You are observing significant variation in this compound's IC50 value across different experiments.

Potential Cause Recommended Solution
Variable Cell Passage Number Cell characteristics can change with high passage numbers. Use cells within a consistent and low passage range for all experiments.
Differences in Cell Confluency The initial cell density at the time of treatment can impact drug sensitivity. Standardize the seeding density to achieve a consistent confluency (e.g., 70-80%) at the start of each experiment.
Inconsistent Incubation Times IC50 values are time-dependent. Ensure the duration of this compound exposure is identical in all experiments you wish to compare.
Different Calculation Methods The method used to calculate the IC50 value can influence the result. Use the same data analysis software and curve-fitting model (e.g., four-parameter logistic regression) for all datasets.
Batch-to-Batch Reagent Variation Differences in serum, media, or assay reagent lots can affect cell growth and assay performance. Test new lots of critical reagents against the old ones to ensure consistency.
Guide 2: Unexpected Results in Kinase Assays

Problem: Your in-vitro kinase assay with this compound is not showing the expected inhibition, or the results are noisy.

Potential Cause Recommended Solution
High Enzyme Autophosphorylation At high concentrations, some kinases can autophosphorylate, consuming ATP and creating a false signal. This is a particular issue in assays that measure ATP depletion (e.g., Kinase-Glo). Optimize the kinase concentration to minimize this effect.
Incorrect ATP Concentration IC50 values for kinase inhibitors are highly dependent on the ATP concentration used in the assay. Use an ATP concentration that is relevant to your experimental goals (e.g., at or near the Km for ATP of the kinase).
Compound Interference with Assay Signal This compound, like other small molecules, could directly inhibit the reporter enzyme (e.g., luciferase) used in some kinase assay formats. Run a control reaction without the kinase to check for direct inhibition of the detection system.
Substrate Issues The choice of substrate can significantly influence inhibitor activity. Ensure you are using a substrate that is efficiently phosphorylated by your target kinase.

Quantitative Data Summary

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a key measure of its potency.

Cell LineCancer TypeLC50 / IC50 Value (µg/mL)Reference
HMO2Gastric Adenocarcinoma0.013
HepG2Hepatic Carcinoma0.016

Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific viability assay used.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (Luminescence-Based)

This protocol describes a general method for assessing cell viability using a luciferase-based assay that measures ATP content (e.g., CellTiter-Glo®).

  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate suitable for luminescence assays at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium. Remember to include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add the assay reagent to each well according to the manufacturer's instructions (typically in a 1:1 ratio with the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general workflow for measuring kinase activity by quantifying the amount of ADP produced (e.g., ADP-Glo™).

  • Reagent Preparation: Prepare the kinase, substrate, and this compound dilutions in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of a 96-well plate.

    • Add the various concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

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// Edges this compound -> ROS [color="#5F6368"]; ROS -> Mito [color="#5F6368"]; Mito -> Bax_Bcl2 [color="#5F6368"]; Bax_Bcl2 -> CytC [color="#5F6368"]; CytC -> Caspases [color="#5F6368"]; Caspases -> Apoptosis [color="#5F6368"];

This compound -> CellCycle [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; CellCycle -> CyclinD1 [color="#5F6368"]; CyclinD1 -> Arrest [color="#5F6368"]; }

Caption: Potential signaling pathways affected by this compound.

// Nodes A [label="1. Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Culture Incubation\n(e.g., 24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Treatment\n(Add this compound dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Treatment Incubation\n(e.g., 24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add Assay Reagent\n(e.g., CellTiter-Glo®)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Signal Stabilization\n(e.g., 10 min at RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Signal Detection\n(Luminometer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(Calculate IC50)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: General experimental workflow for a cell-based bioassay.

// Nodes Start [label="High Variability\nBetween Replicates", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

Cause1 [label="Inconsistent Pipetting?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Solution:\n- Use calibrated pipettes\n- Prepare master mixes\n- Use reverse pipetting", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Cause2 [label="Uneven Cell Seeding?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Solution:\n- Ensure homogenous cell suspension\n- Avoid over-trypsinization", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Cause3 [label="Plate Edge Effects?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol3 [label="Solution:\n- Do not use outer wells for data\n- Fill outer wells with sterile PBS", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Cause4 [label="Contamination?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol4 [label="Solution:\n- Test for mycoplasma\n- Practice good aseptic technique", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cause1; Cause1 -> Sol1 [style=dashed];

Start -> Cause2; Cause2 -> Sol2 [style=dashed];

Start -> Cause3; Cause3 -> Sol3 [style=dashed];

Start -> Cause4; Cause4 -> Sol4 [style=dashed]; }

Caption: Troubleshooting decision tree for high replicate variability.

References

Technical Support Center: Optimizing Resistoflavine Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Resistoflavine.

Frequently Asked Questions (FAQs)

Compound-Related Issues

  • Q1: What is this compound and what is its known mechanism of action? this compound is a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis.[1] While its precise mechanism of action is still under investigation, it is known to exhibit potent cytotoxic activity against various cancer cell lines, including gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2).[1] Like other quinone compounds, this compound is believed to induce cell death by generating reactive oxygen species (ROS), leading to oxidative stress, mitochondrial apoptosis, and cell cycle arrest.[2][3]

  • Q2: What is the optimal concentration range for this compound in cell culture experiments? The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. Based on available data for similar compounds and initial studies, a starting concentration range of 0.01 µg/mL to 10 µg/mL is recommended for initial cytotoxicity screening.

  • Q3: How can I improve the solubility of this compound? this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] To improve solubility in aqueous culture media, prepare a concentrated stock solution in 100% DMSO. For final working concentrations, dilute the stock solution in the culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%). Gentle vortexing or sonication can also aid in dissolution. If precipitation occurs in the medium, filtering the final solution may be necessary, though this could potentially remove some active compounds.

Experimental Design & Troubleshooting

  • Q4: I am observing low or no bioactivity with this compound. What are the possible causes? Several factors could contribute to low bioactivity:

    • Poor Solubility: The compound may not be sufficiently dissolved in the assay medium. Refer to Q3 for solubility optimization.

    • Low Cell Permeability: The compound may not be efficiently crossing the cell membrane.

    • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

    • Incorrect Concentration: The concentrations tested may be too low to elicit a response. A broader dose-response range should be tested.

    • Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this compound.

  • Q5: My cytotoxicity assay results show a bell-shaped dose-response curve. What does this indicate? A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be caused by compound precipitation at high concentrations, which can interfere with colorimetric or fluorometric readouts. Visually inspect the wells under a microscope for any precipitate.

  • Q6: How do I differentiate between apoptosis and necrosis induced by this compound? An Annexin V-FITC/Propidium Iodide (PI) apoptosis assay is the standard method to distinguish between different stages of cell death. This assay identifies viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Data Presentation

Table 1: Reported Cytotoxic Activity of this compound

Cell LineCancer TypeMean Lethal Concentration (LC50)
HMO2Gastric Adenocarcinoma0.013 µg/mL
HepG2Hepatic Carcinoma0.016 µg/mL

Data sourced from Cayman Chemical product information sheet.

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseRecommended Solution
Low Bioactivity Poor solubilityPrepare a high-concentration stock in DMSO; ensure final DMSO concentration is non-toxic.
Incorrect concentrationPerform a broad dose-response curve (e.g., 0.01 to 100 µM).
Cell line resistanceTest on multiple cell lines, including those known to be sensitive to quinones.
High Background in Assays Compound interferenceRun parallel controls with the compound in cell-free media to measure intrinsic absorbance/fluorescence.
Precipitation in Media Exceeding solubility limitVisually inspect wells; sonicate stock solution; consider filtration of final diluted solution.
Inconsistent Results Cell health and passage numberUse cells with a consistent and low passage number; ensure cells are healthy and in the exponential growth phase before treatment.
Pipetting errorsUse calibrated pipettes and ensure proper mixing of solutions.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time period. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls for setting up compensation and gates.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Seed Cells in Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_results Read Results (e.g., Absorbance) add_reagent->read_results analyze_data Analyze Data & Determine IC50 read_results->analyze_data

Caption: Workflow for a typical in vitro cytotoxicity experiment.

apoptosis_pathway This compound This compound ros Increased ROS This compound->ros mito_stress Mitochondrial Stress ros->mito_stress bax Bax Activation mito_stress->bax bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

troubleshooting_logic start Experiment Yields Unexpected Results check_solubility Check for Compound Precipitation start->check_solubility check_controls Review Controls (Vehicle, Untreated) start->check_controls check_cells Verify Cell Health & Passage Number start->check_cells optimize_conc Optimize Concentration Range check_solubility->optimize_conc change_assay Consider Alternative Assay Method check_solubility->change_assay re_run Repeat Experiment check_controls->re_run check_cells->re_run optimize_conc->re_run

References

Technical Support Center: Overcoming Resistoflavine Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resistoflavine, a quinone-related antibiotic. Given the limited specific literature on this compound resistance, this guide draws upon established principles of resistance to quinolone antibiotics to help you navigate experimental challenges.

FAQs: Understanding and Troubleshooting this compound Resistance

Q1: My bacterial culture, which was previously susceptible to this compound, is now showing resistance. What are the likely causes?

A1: The development of resistance to quinolone-related antibiotics like this compound is often multifactorial. The most common causes include:

  • Target Site Mutations: Alterations in the genes encoding the primary bacterial targets of quinolones, DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE), can prevent this compound from binding effectively.[1][2][3]

  • Reduced Intracellular Concentration: The bacteria may have developed mechanisms to either pump this compound out of the cell using efflux pumps or reduce its uptake by altering cell wall porins.[1][4]

  • Plasmid-Mediated Resistance: Bacteria can acquire plasmids carrying genes that confer resistance. These genes may produce proteins that protect the target enzymes, modify the drug, or encode for their own efflux pumps.

Q2: How can I determine if my resistant bacteria have mutations in the this compound target genes?

A2: The most direct method is to sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes in both your susceptible (parental) and resistant strains. Compare the sequences to identify any amino acid substitutions in the resistant strain.

Q3: I suspect increased efflux pump activity is causing resistance. How can I test this?

A3: You can perform a Minimum Inhibitory Concentration (MIC) assay with this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC of this compound when the EPI is present suggests that efflux pumps are contributing to the resistance.

Q4: Can combination therapy help overcome this compound resistance?

A4: Yes, combination therapy is a promising strategy. Combining this compound with an adjuvant that targets a specific resistance mechanism can restore its efficacy. For example, using an EPI in combination with this compound could overcome resistance mediated by efflux pumps. Another approach is to combine this compound with an antibiotic from a different class that has a distinct mechanism of action.

Q5: What is the first step I should take when I observe unexpected resistance in my experiment?

A5: First, repeat the experiment to rule out experimental error. If the resistance is reproducible, the next step is to determine the MIC of this compound for your bacterial strain to quantify the level of resistance. This will be the baseline for all further investigations into the resistance mechanism.

Troubleshooting Guides

Guide 1: Investigating Target-Site Mutations

Problem: You suspect that mutations in DNA gyrase or topoisomerase IV are responsible for this compound resistance.

Experimental Workflow:

cluster_0 Phase 1: Confirmation and Sequencing cluster_1 Phase 2: Functional Validation (Optional) Start Isolate genomic DNA from susceptible and resistant strains PCR Amplify QRDRs of gyrA, gyrB, parC, and parE genes via PCR Start->PCR Sequencing Sequence PCR products PCR->Sequencing Analysis Align sequences and identify mutations Sequencing->Analysis Cloning Clone mutated gene into expression vector Analysis->Cloning If mutation is found Transformation Transform susceptible bacteria with the vector Cloning->Transformation MIC_Test Perform MIC assay on transformed bacteria Transformation->MIC_Test Conclusion Confirm if mutation confers resistance MIC_Test->Conclusion Start Prepare bacterial inoculum of resistant strain MIC_this compound Determine baseline MIC of This compound Start->MIC_this compound MIC_EPI Determine MIC of Efflux Pump Inhibitor (EPI) alone Start->MIC_EPI Checkerboard Perform checkerboard assay with This compound and a sub-inhibitory concentration of EPI MIC_this compound->Checkerboard MIC_EPI->Checkerboard Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard->Calculate_FIC Conclusion Interpret FIC index to determine synergy, additivity, or indifference Calculate_FIC->Conclusion cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery cluster_2 Resistance Mechanisms Resistoflavine_in This compound (Extracellular) Porin Porin Channel Resistoflavine_in->Porin Resistoflavine_intra This compound (Intracellular) Porin->Resistoflavine_intra Reduced_Uptake Reduced Uptake (Porin Mutation) Porin->Reduced_Uptake DNA_Gyrase DNA Gyrase Resistoflavine_intra->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Resistoflavine_intra->Topo_IV Inhibits Efflux_Pump Efflux Pump Resistoflavine_intra->Efflux_Pump Expels DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Target_Mutation Target Mutation (gyrA, parC) DNA_Gyrase->Target_Mutation Topo_IV->DNA_Replication Topo_IV->Target_Mutation Cell_Death Cell Death DNA_Replication->Cell_Death

References

Resistoflavine degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Resistoflavine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a microbial metabolite, specifically a quinone-related antibiotic, isolated from marine actinomycetes such as Streptomyces chibaensis and Streptomyces corchorusii.[1][2][3] It is a solid compound with a molecular formula of C22H16O7 and a molecular weight of 392.4.[1][4] It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] this compound has demonstrated cytotoxic activity against cancer cell lines and exhibits weak antibacterial properties.[2][3]

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (a flavonoid and quinone-related compound) and general knowledge of drug stability, the primary factors contributing to its degradation are likely:

  • Light Exposure (Photodegradation): Like many flavonoids, this compound is expected to be sensitive to light, which can induce photochemical reactions leading to loss of potency.[5][6]

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[5][7] For flavonoids, high temperatures can lead to the breakdown of their structure.[8]

  • pH: Variations in pH can alter the molecular structure of compounds and affect their stability.[5][6] Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[9]

  • Oxidation: The quinone moiety in this compound suggests a susceptibility to oxidation and reduction (redox) reactions.[10][11] Oxidative stress can lead to the formation of reactive species that degrade the compound.[12]

  • Humidity: Moisture can trigger hydrolysis and other degradation pathways, especially for solid-state samples.[5][13]

Q3: How should I store my this compound samples to ensure stability?

For long-term storage, this compound should be stored as a solid at -20°C.[4] Under these conditions, it has been reported to be stable for at least four years.[4] For short-term storage of solutions (in DMSO or DMF), it is recommended to keep them at -20°C and protect them from light. Minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Loss of biological activity or inconsistent experimental results.

This could be due to the degradation of your this compound stock solution or working solutions.

Troubleshooting Steps:

  • Protect from Light: Prepare and handle this compound solutions in a dark environment or by using amber-colored vials or tubes wrapped in aluminum foil.[13]

  • Control Temperature: Avoid exposing solutions to high temperatures. Thaw frozen stock solutions on ice and keep working solutions cool.

  • Check pH of Media: Ensure the pH of your experimental buffers or media is within a stable range for this compound. Although the optimal pH range for this compound is not specifically documented, many flavonoids exhibit maximum stability at a pH between 4 and 5.[14]

  • Use Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment to minimize degradation over time.

  • Assess Purity: If you suspect degradation, you can assess the purity of your sample using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak or the appearance of new peaks may indicate degradation.

Issue 2: Observing unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

The appearance of new peaks is a strong indicator of degradation.

Troubleshooting Steps:

  • Review Sample Handling: Carefully review your sample preparation and handling procedures to identify potential exposure to light, heat, or extreme pH.

  • Perform Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation and characterize the resulting products by LC-MS.[15]

Data on Factors Affecting Flavonoid Stability

The following table summarizes the general effects of various factors on the stability of flavonoids, which are likely applicable to this compound.

FactorGeneral Effect on FlavonoidsPrevention Strategies
Light Photodegradation, leading to loss of activity.[5][6]Store in amber vials or protect from light with foil.[13] Work in a dark or low-light environment.
Temperature Increased degradation rate at higher temperatures.[5][7]Store at recommended low temperatures (e.g., -20°C for long-term).[4] Avoid prolonged exposure to room temperature or higher.
pH Instability in strongly acidic or alkaline conditions.[9] Maximum stability is often found in the pH 4-5 range for some related compounds.[14]Maintain pH of solutions within a stable range. Use appropriate buffers.
Oxygen Oxidation, particularly of the quinone moiety, can lead to degradation.[10][11]Degas solvents. Consider using antioxidants (e.g., ascorbic acid, glutathione) in the formulation if compatible with the experiment.[7][16] Store under an inert atmosphere (e.g., nitrogen or argon).
Humidity Can promote hydrolysis and other degradation in the solid state.[5][13]Store solid compound in a desiccator. Ensure proper sealing of containers.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol is a general guideline to investigate the stability of this compound and identify its potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).[8]

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. Use LC-MS/MS to characterize the structure of the degradation products.[15]

Visualizations

Hypothetical Degradation Pathways for this compound

The following diagram illustrates potential degradation pathways for this compound based on the chemical properties of flavonoids and quinones. These are hypothetical and require experimental validation.

This compound This compound Oxidized_Products Oxidized Products (e.g., ring-opened) This compound->Oxidized_Products [O] Hydrolyzed_Products Hydrolyzed Products (e.g., cleavage of ether bonds) This compound->Hydrolyzed_Products H2O, H+ or OH- Photodegradation_Products Photodegradation Products (e.g., rearranged structures) This compound->Photodegradation_Products Oxidation Oxidation (e.g., from O2, H2O2) Hydrolysis Hydrolysis (Acidic or Basic Conditions) Photodegradation Photodegradation (UV/Visible Light)

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Testing

The diagram below outlines a general workflow for conducting a stability study of this compound.

start Start: this compound Sample prep Prepare Solutions (e.g., in DMSO) start->prep storage Store under Defined Conditions (e.g., -20°C, 4°C, 25°C) prep->storage sampling Collect Aliquots at Time Points (t0, t1, t2...) storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify this compound and Degradation Products analysis->data end Determine Shelf-life/ Degradation Rate data->end

References

Technical Support Center: Enhancing the Bioavailability of Resistoflavine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Resistoflavine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a primary concern?

This compound is a cytotoxic metabolite derived from the marine actinomycete S. chibaensis.[1][2] Its chemical structure is complex, and like many flavonoids, it is expected to have low aqueous solubility, which is a primary reason for poor oral bioavailability.[3][4][5] Low bioavailability can limit its therapeutic potential by reducing the concentration of the active compound that reaches systemic circulation and the target site.

Q2: What are the main strategies to enhance the bioavailability of a poorly soluble compound like this compound?

Numerous strategies have been developed to improve the oral bioavailability of poorly water-soluble flavonoids. These can be broadly categorized as:

  • Pharmaceutical Technologies: These include developing advanced dosage forms like solid dispersions, nanoparticles, cocrystals, and nanoemulsions to improve solubility and dissolution rate.

  • Structural Transformation: Modifying the chemical structure of the flavonoid to create more soluble prodrugs or glycosylated forms.

  • Use of Absorption Enhancers: Co-administering the flavonoid with substances that can improve its permeability across the intestinal wall.

Q3: Which in-vitro model is most appropriate for screening formulations and predicting intestinal absorption of this compound?

The Caco-2 cell permeability assay is a widely used and accepted in-vitro model for predicting the intestinal absorption of compounds. These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the human intestinal epithelium, complete with similar morphology and transporter protein expression. The assay can determine a compound's apparent permeability coefficient (Papp), which correlates well with oral absorption in humans.

Q4: What key factors should be considered when designing an in-vivo pharmacokinetic study for this compound in animal models?

When designing in-vivo studies, several factors are critical:

  • Animal Model Selection: Rodent models, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic evaluations of flavonoids.

  • Dietary Control: Standard rodent feed can contain flavonoids (e.g., isoflavones from soy), which may interfere with the analysis of the target compound. Using a purified, flavonoid-free diet is recommended.

  • Metabolism: Flavonoids undergo extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation. It is crucial to develop analytical methods that can quantify both the parent compound and its major metabolites in plasma.

  • Dosing Vehicle: The formulation used to administer this compound can significantly impact its absorption. The vehicle should be consistent across study groups and optimized for solubility.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Aqueous Solubility of this compound

Question: My this compound compound shows very poor solubility in aqueous buffers, leading to precipitation and inconsistent results in my in-vitro assays. What can I do?

Answer: This is a common challenge for complex flavonoids. Several formulation strategies can be employed to enhance solubility.

Solutions:

  • Solid Dispersions: This is one of the most effective techniques for improving the dissolution rate of poorly soluble drugs. By dispersing the drug in a hydrophilic carrier at the molecular level, the particle size is reduced, and wettability is increased.

  • Nanoparticle Formulations: Reducing particle size to the nanometer range dramatically increases the surface area, leading to enhanced solubility and dissolution velocity.

  • pH Adjustment & Co-solvents: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your buffer to favor the more soluble, ionized form of this compound. Additionally, using pharmaceutically acceptable co-solvents like PEG 400 or propylene (B89431) glycol can improve solubility, but their concentration must be carefully controlled to avoid cellular toxicity in in-vitro models.

Table 1: Comparison of Bioavailability Enhancement Strategies

Strategy Principle Advantages Disadvantages
Solid Dispersion Drug is dispersed in a hydrophilic polymer matrix. Significant increase in dissolution rate; established manufacturing methods. Potential for the amorphous drug to recrystallize over time, affecting stability.
Nanoparticles Reduces particle size to the sub-micron level, increasing surface area. Enhances dissolution rate and potentially permeability (e.g., via endocytosis). Manufacturing can be complex; potential for particle aggregation.
Co-amorphization Formation of a single amorphous phase with a co-former (e.g., an amino acid). Increases solubility and physical stability compared to pure amorphous form. Requires screening for suitable co-formers.

| Permeation Enhancers | Co-administration with agents that inhibit efflux pumps (e.g., P-gp) or metabolic enzymes. | Can increase the fraction of drug absorbed. | Potential for drug-drug interactions; safety of the enhancer must be considered. |

Issue 2: Low Permeability in Caco-2 Cell Assays

Question: My this compound formulation shows good dissolution, but the apparent permeability (Papp) in the Caco-2 assay is still very low, suggesting poor absorption. How can I investigate and address this?

Answer: Low permeability can be due to the intrinsic properties of the molecule or its interaction with cellular transport mechanisms.

Solutions:

  • Investigate Efflux Transporters: Many flavonoids are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing net absorption. To test this, perform a bi-directional transport study. If the Papp in the basolateral-to-apical (B-A) direction is significantly higher than in the apical-to-basolateral (A-B) direction, efflux is likely involved.

  • Co-administration with Bioenhancers: Compounds like piperine (B192125) (from black pepper) are known to inhibit efflux pumps and metabolic enzymes (like CYP3A4) in the intestinal wall. Including a bioenhancer in your formulation can increase permeability.

  • Structural Modification: While more complex, creating prodrugs of this compound that mask the features recognized by efflux transporters can be a long-term strategy to improve absorption.

Issue 3: High Variability in In-Vivo Pharmacokinetic Data

Question: The plasma concentration-time profiles from my rat pharmacokinetic study show high inter-animal variability. What could be the cause?

Answer: High variability is common with orally administered, poorly bioavailable compounds and can stem from several sources.

Solutions:

  • Control the Diet: As mentioned in the FAQ, standard lab chow often contains flavonoids that can interfere with the assay or even affect the expression of metabolic enzymes and transporters. Switch to a certified, purified diet for at least one week before and during the study.

  • Analyze for Metabolites: Flavonoids are rapidly metabolized. The parent compound may only be present at very low levels, while the glucuronidated or sulfated metabolites are much more abundant. High variability might reflect differences in metabolic rates between animals. Ensure your analytical method (e.g., LC-MS/MS) is validated to detect and quantify the major expected metabolites.

  • Refine the Dosing Procedure: Ensure accurate and consistent oral gavage technique. The volume and concentration of the dosing formulation should be precise for each animal based on its body weight. Inconsistent administration can lead to significant variability in absorption.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments.

Logical Workflow for Bioavailability Enhancement

The process of enhancing bioavailability follows a logical progression from initial characterization to in-vivo validation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In-Vitro Permeability cluster_3 Phase 4: In-Vivo Evaluation A Physicochemical Characterization (Solubility, LogP) B In-Vitro Dissolution (Pure Compound) A->B C Select Enhancement Strategy (e.g., Solid Dispersion) B->C D Prepare Formulation C->D E In-Vitro Dissolution (Formulation) D->E E->C Optimize Formulation F Caco-2 Cell Permeability Assay E->F G Analyze Efflux (Papp A>B / B>A) F->G G->C Reformulate/ Add Enhancer H Animal Pharmacokinetic Study (Rat Model) G->H Promising Result I Data Analysis (AUC, Cmax, Tmax) H->I

Caption: General workflow for enhancing this compound bioavailability.

Protocol 1: Preparation of a this compound-PVP Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for creating a solid dispersion to improve solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or other suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Method:

  • Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Carefully scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to ensure a uniform particle size.

  • Storage: Store the resulting powder in a desiccator at room temperature, protected from light and moisture.

Protocol 2: In-Vitro Dissolution Testing

This protocol assesses the release rate of this compound from a formulation.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., Simulated Gastric Fluid without pepsin, pH 1.2, or Simulated Intestinal Fluid without pancreatin, pH 6.8)

  • This compound formulation (e.g., solid dispersion powder)

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis Spectrophotometer for analysis

Method:

  • Setup: Set up the dissolution apparatus. Fill the vessels with 900 mL of pre-warmed (37 ± 0.5°C) dissolution medium.

  • Initiation: Set the paddle speed (e.g., 75 RPM). Add a precisely weighed amount of the this compound formulation to each vessel. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample through a 0.45 µm filter.

  • Media Replacement: If necessary, replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the concentration of this compound in the filtered samples using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (Cumulative % Released vs. Time).

Protocol 3: Caco-2 Cell Permeability Assay

This protocol measures the transport of this compound across a Caco-2 cell monolayer.

G cluster_0 Cell Culture Phase cluster_1 Transport Experiment Phase cluster_2 Analysis Phase A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with pre-warmed HBSS buffer C->D E Add this compound solution to Apical (A) chamber D->E I Reverse for B to A transport study (efflux) D->I Parallel Experiment F Add fresh buffer to Basolateral (B) chamber E->F G Incubate at 37°C F->G H Sample from B chamber at time points (e.g., 30, 60, 90, 120 min) G->H J Quantify this compound concentration by LC-MS/MS H->J I->J K Calculate Papp value J->K

Caption: Experimental workflow for the Caco-2 permeability assay.

Method:

  • Cell Culture: Seed Caco-2 cells onto Transwell permeable supports and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer before the experiment.

  • Transport Study (A-B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace the volume with fresh buffer.

  • Transport Study (B-A): To assess efflux, perform the experiment in reverse, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated and sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 4: In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic oral pharmacokinetic study.

Materials:

  • Sprague-Dawley rats (male, 200-250g)

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Method:

  • Acclimatization & Fasting: Acclimate animals for at least one week on a purified, flavonoid-free diet. Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Dosing: Weigh each animal and administer the this compound formulation via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging to obtain plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) from the plasma concentration-time data.

Relevant Signaling Pathways

Understanding the potential mechanism of action is crucial. As a cytotoxic agent, this compound may induce apoptosis. Flavonoids are known to modulate key cellular signaling pathways involved in cell survival and death.

G This compound This compound ROS Oxidative Stress (ROS Production) This compound->ROS Induces Mitochondria Mitochondrial Dysfunction This compound->Mitochondria PI3K_Akt PI3K/Akt Pathway (Survival) This compound->PI3K_Akt Inhibits ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates CytoC Cytochrome c Release Mitochondria->CytoC Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates Bax->CytoC Bcl2->Bax Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

References

Technical Support Center: Refining Resistoflavine Delivery in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Resistoflavine in cell models.

Frequently Asked Questions (FAQs)

Compound & Formulation

  • Q1: What is this compound and what is its reported mechanism of action? this compound is a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis[1]. It has demonstrated potent cytotoxic activity against gastric adenocarcinoma (HMO2) and hepatic carcinoma (HePG2) cell lines[1][2]. The proposed mechanism of action involves the induction of oxidative stress and apoptosis[2]. Related compounds like resistomycin (B85070) have been shown to induce apoptosis and cell cycle arrest by activating the p38 MAPK signaling pathway[3].

  • Q2: My this compound powder is not dissolving in my cell culture medium. How can I improve its solubility? this compound is a hydrophobic compound. For in vitro experiments, it is recommended to first dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a stock solution. This stock solution can then be further diluted to the final desired concentration in the cell culture medium. It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

  • Q3: I am observing rapid degradation of this compound in my cell culture. What can I do? The stability of natural products in cell culture media can be a concern[4]. To minimize degradation, prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If degradation remains an issue, consider conducting a stability test of this compound in your specific cell culture medium over your experimental time course.

Experimental Design & Troubleshooting

  • Q4: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What are the possible reasons? Several factors could contribute to a lack of cytotoxic effect:

    • Low Bioavailability: The compound may not be effectively reaching its intracellular target. Consider using a delivery vehicle like nanoparticles to enhance cellular uptake.

    • Cell Line Resistance: The specific cancer cell line you are using might be resistant to the cytotoxic effects of this compound.

    • Suboptimal Concentration: Ensure you are using a relevant concentration range. It is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

    • Incorrect Experimental Duration: The incubation time might not be sufficient for the compound to induce a cytotoxic effect. A time-course experiment can help determine the optimal treatment duration.

    • Compound Inactivity: Verify the purity and integrity of your this compound sample.

  • Q5: I am observing high variability in my experimental replicates. How can I improve reproducibility? High variability can be due to several factors including inconsistent cell seeding density, variations in compound concentration, or edge effects in multi-well plates. Ensure uniform cell seeding and thorough mixing of the compound in the medium before adding it to the cells. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or medium.

  • Q6: Could the observed cytotoxicity be due to off-target effects? Yes, off-target effects are a possibility with many kinase inhibitors and natural products[5][6]. To investigate this, you can:

    • Use a structurally different compound with the same target: If available, this can help confirm that the observed phenotype is due to the inhibition of the intended target.

    • Perform target knockdown/knockout experiments: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the putative target can help validate the on-target effect of this compound.

Troubleshooting Guides

Issue 1: Low Bioactivity or Inconsistent Cytotoxicity Results

Possible Cause Troubleshooting Steps
Poor Solubility in Assay Medium 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions in cell culture medium to the final desired concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). 3. Visually inspect for any precipitation after dilution. 4. Include a vehicle control (medium with the same final DMSO concentration) in all experiments.
Low Cellular Permeability 1. Consider using a drug delivery system, such as PLGA-PEG nanoparticles or liposomes, to enhance cellular uptake. 2. Evaluate cellular uptake of this compound using techniques like HPLC or fluorescence microscopy if a fluorescent analog is available.
Inappropriate Concentration Range 1. Perform a dose-response study over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value for your specific cell line. 2. Consult literature for reported IC50 values in similar cell lines as a starting point.
Compound Instability 1. Prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures. 3. Assess the stability of this compound in your cell culture medium over the experimental time course using methods like HPLC.
Cell Line-Specific Resistance 1. Test the activity of this compound on a panel of different cancer cell lines to identify sensitive and resistant lines. 2. Investigate potential resistance mechanisms in your cell line, such as overexpression of efflux pumps.

Issue 2: Difficulty with Nanoparticle-Based Delivery

Possible Cause Troubleshooting Steps
Low Drug Encapsulation Efficiency 1. Optimize the nanoparticle formulation protocol. For PLGA-PEG nanoparticles, adjust parameters such as the polymer concentration, drug-to-polymer ratio, and solvent evaporation rate. 2. For liposomes, modify the lipid composition, drug-to-lipid ratio, and hydration buffer. 3. Characterize the encapsulation efficiency using techniques like UV-Vis spectroscopy or HPLC.
Poor Nanoparticle Stability 1. Analyze the particle size and polydispersity index (PDI) of your nanoparticle formulation using Dynamic Light Scattering (DLS). 2. Assess the stability of the nanoparticles in cell culture medium over time. 3. For PLGA-PEG nanoparticles, the PEG component should enhance stability by reducing protein opsonization[7].
Inefficient Cellular Uptake of Nanoparticles 1. Characterize the zeta potential of your nanoparticles, as surface charge can influence cellular uptake. 2. Visualize nanoparticle uptake using fluorescently labeled nanoparticles and microscopy. 3. Consider surface modification of nanoparticles with targeting ligands to enhance uptake by specific cancer cells.

Data Presentation

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeReported ActivityReference
HMO2Gastric AdenocarcinomaPotent Cytotoxic Activity[1][2]
HePG2Hepatic CarcinomaPotent Cytotoxic Activity[1][2]
User-defined Cell Line 1Enter Cancer TypeEnter IC50 Value (µM)Internal Data
User-defined Cell Line 2Enter Cancer TypeEnter IC50 Value (µM)Internal Data

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA-PEG Nanoparticles

This protocol describes the preparation of Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) nanoparticles encapsulating this compound using a single emulsion-solvent evaporation method, suitable for hydrophobic drugs[7][8][9].

Materials:

  • This compound

  • PLGA-PEG copolymer

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Sonicator (probe or bath)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA-PEG copolymer in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously.

  • Sonication: Sonicate the resulting mixture to form a nanoemulsion. The sonication parameters (power and duration) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours or use a rotary evaporator to remove the DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated drug. Repeat the centrifugation and washing steps two to three times.

  • Resuspension & Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete medium). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Delivery cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis This compound This compound Stock (in DMSO) Treatment Treatment with This compound or NP-Resistoflavine This compound->Treatment NP_Formulation Nanoparticle Formulation (e.g., PLGA-PEG) NP_Formulation->Treatment Cell_Culture Cell Seeding (96-well plate) Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis

Caption: Workflow for evaluating this compound cytotoxicity.

signaling_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis* This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Bax Bax (pro-apoptotic) Upregulation p38_MAPK->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p38_MAPK->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis label_info *Based on the mechanism of the related compound Resistomycin.

Caption: Proposed apoptosis pathway for this compound.

troubleshooting_logic Troubleshooting Logic for Low this compound Bioactivity Start Low/No Cytotoxicity Observed Check_Solubility Check Solubility and Stability Start->Check_Solubility Check_Concentration Verify Concentration and Duration Check_Solubility->Check_Concentration No Issue Optimize_Solvent Optimize Solvent System Check_Solubility->Optimize_Solvent Issue Found Consider_Delivery Enhance Cellular Delivery Check_Concentration->Consider_Delivery No Issue Dose_Response Perform Dose-Response & Time-Course Check_Concentration->Dose_Response Issue Found Investigate_Resistance Investigate Cell Resistance Consider_Delivery->Investigate_Resistance No Issue Use_Nanoparticles Use Nanoparticles/ Liposomes Consider_Delivery->Use_Nanoparticles Issue Found Switch_Cell_Line Test on Different Cell Lines Investigate_Resistance->Switch_Cell_Line Solubility_OK Solubility OK Concentration_OK Concentration OK Delivery_OK Delivery OK

Caption: Troubleshooting flowchart for low bioactivity.

References

Validation & Comparative

Unveiling the Bioactivity of Resistoflavine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resistoflavine, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis, has demonstrated notable cytotoxic and antibacterial properties.[1] This guide provides a comparative overview of this compound's bioactivity, contextualized with established chemotherapeutic agents, Actinomycin (B1170597) D and Mitomycin C. Due to the limited availability of specific quantitative data for this compound, this guide combines qualitative descriptions from primary literature with quantitative data for comparator compounds to offer a comprehensive perspective for research and development.

Comparative Bioactivity: this compound, Actinomycin D, and Mitomycin C

The following tables summarize the cytotoxic and antibacterial activities of this compound, Actinomycin D, and Mitomycin C. It is important to note that while this compound has shown potent cytotoxic and weak antibacterial effects, specific IC50 and Minimum Inhibitory Concentration (MIC) values have not been reported in the available literature.[1]

CompoundCancer Cell LineCancer TypeIC50Citation
This compound HMO2Gastric AdenocarcinomaPotent[1]
HepG2Hepatic CarcinomaPotent[1]
Actinomycin D U251Glioblastoma0.028 µg/mL (72h)[2]
HCT-116Colon Carcinoma0.55 µg/mL (72h)[2]
MCF-7Breast Cancer0.09 µg/mL (72h)[2]
A549Lung Carcinoma0.000201 µM (48h)[3]
PC3Prostate Cancer0.000276 µM (48h)[3]
Mitomycin C HCT116Colon Carcinoma6 µg/mL[4]
HT-29Colon Cancer40 nM[5]
OVCAR-5Ovarian Cancer-[5]
A-549Lung Cancer-[5]

Table 1: Comparative Cytotoxic Activity

CompoundBacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)Citation
This compound Gram-positive & Gram-negative bacteria-Weak Activity[1]
Actinomycin D MRSAGram-positive3.125-12.5 µg/ml[6]
Bacillus subtilisGram-positive1.95-31.25 µg/ml[7]
Klebsiella pneumoniaeGram-negative1.95-31.25 µg/ml[7]
Escherichia coliGram-negative1.95-31.25 µg/ml[7]
Mitomycin C Pseudomonas aeruginosa PAO1Gram-negative2 µg/mL
Escherichia coli ATCC 25922Gram-negative0.5 µg/mL
Acinetobacter baumannii ATCC 17978Gram-negative16 µg/mL
MDR P. aeruginosaGram-negative2–4 μg/mL[8]
MDR E. coliGram-negative0.062–8 μg/mL[8]

Table 2: Comparative Antibacterial Activity

Experimental Protocols

Detailed experimental protocols for the primary research on this compound are not extensively provided in the source literature. However, the methodologies can be inferred from standard laboratory practices for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of this compound against HMO2 and HepG2 cell lines was likely determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Antibacterial Susceptibility Testing: Disk Diffusion Assay

The "weak" antibacterial activity of this compound was likely assessed using a qualitative method like the disk diffusion assay (Kirby-Bauer test).[12][13]

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared.

  • Plate Inoculation: A Mueller-Hinton agar (B569324) plate is uniformly inoculated with the bacterial suspension to create a lawn of bacteria.

  • Disk Application: A sterile paper disk impregnated with a known concentration of the test compound (this compound) is placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured. The size of this zone indicates the susceptibility of the bacteria to the compound.

Proposed Signaling Pathway for this compound's Anticancer Activity

Based on the known mechanisms of other quinone-related antibiotics, a proposed signaling pathway for this compound's cytotoxic effects is illustrated below. This pathway involves the induction of oxidative stress and apoptosis.

Resistoflavine_Pathway This compound This compound cell_membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) This compound->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondria bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 apoptosis Apoptosis dna_damage->apoptosis cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Proposed apoptotic pathway of this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of a novel compound like this compound is depicted below.

Bioactivity_Workflow isolation Isolation & Purification (from Streptomyces chibaensis) cytotoxicity_screening Cytotoxicity Screening (e.g., MTT Assay) isolation->cytotoxicity_screening antibacterial_screening Antibacterial Screening (e.g., Disk Diffusion) isolation->antibacterial_screening ic50_determination IC50 Determination cytotoxicity_screening->ic50_determination mic_determination MIC Determination antibacterial_screening->mic_determination mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50_determination->mechanism_studies mic_determination->mechanism_studies in_vivo_studies In Vivo Studies (Animal Models) mechanism_studies->in_vivo_studies

General workflow for bioactivity validation.

References

Resistoflavine: A Comparative Analysis with Other Quinone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

This guide provides a comprehensive comparison of resistoflavine, a quinone-related antibiotic, with other well-established quinone antibiotics, namely the fluoroquinolones, doxorubicin (B1662922), and mitomycin C. The objective is to present a clear overview of their mechanisms of action, biological activities, and the experimental methodologies used to evaluate them, supported by available data.

Introduction to Quinone Antibiotics

Quinone antibiotics are a broad class of compounds characterized by a quinone nucleus. This chemical feature is central to their biological activity, which often involves interfering with DNA replication and cellular respiration. This guide will focus on a comparative analysis of this compound against three distinct groups of quinone antibiotics: the synthetic fluoroquinolones and the natural products doxorubicin and mitomycin C, which are prominent in antibacterial and anticancer therapies, respectively.

This compound is a naturally occurring quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis[1]. It has demonstrated potent cytotoxic effects against cancer cell lines and weak antibacterial activity[1][2].

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis[3][4][5][6][7][8][9].

Mitomycin C is an antitumor antibiotic that acts as a potent DNA crosslinking agent after reductive activation[10][11][12][13]. This crosslinking prevents DNA replication and triggers apoptosis.

Comparative Performance: Data Presentation

While direct comparative studies involving this compound are limited, this section presents available quantitative data for each compound to facilitate a comparative assessment of their biological activities.

Antibacterial Activity

The antibacterial efficacy of antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

AntibioticGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
This compound Bacillus subtilisWeak activity (Specific value not reported)Escherichia coliWeak activity (Specific value not reported)
Doxorubicin Mycobacterium tuberculosis5 µM (~2.9 µg/mL)[3]Escherichia coli2-32[14]
Mycobacterium smegmatis8 µM (~4.6 µg/mL)[3]Pseudomonas aeruginosa2-32[14]
Mitomycin C Staphylococcus aureus2-4 (for evolved strains)[11]Escherichia coli0.5-3[15][14]
Pseudomonas aeruginosa2-4[10]
Acinetobacter baumannii8-32[10]
Cytotoxic Activity

The cytotoxic activity of these compounds against cancer cell lines is commonly measured by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability.

AntibioticCell LineCancer TypeIC50
This compound HMO2Gastric AdenocarcinomaPotent activity (Specific value not reported)[1][2]
HepG2Hepatic CarcinomaPotent activity (Specific value not reported)[1][2]
Doxorubicin HepG2Hepatic Carcinoma0.8 - 12.18 µM[4][5][7][8][16][17]
HMO2Gastric AdenocarcinomaData not available
Mitomycin C HepG2Hepatic Carcinoma8.7 - 13.9 µM[17]
HMO2Gastric AdenocarcinomaData not available

Experimental Protocols

This section details the standard methodologies for the key experiments cited in the comparison of this compound and other quinone antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution Method

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO or water) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the bacterium is observed. A growth control (no antibiotic) and a sterility control (no bacteria) are included for validation.

Determination of Cytotoxicity (IC50)

Objective: To determine the concentration of a compound that inhibits 50% of the viability of a cell population.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells (e.g., HepG2, HMO2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Gyrase/Topoisomerase Inhibition Assay

Objective: To assess the inhibitory effect of a compound on the activity of bacterial DNA gyrase or topoisomerase IV.

Methodology: DNA Supercoiling Assay (for DNA Gyrase)

  • Reaction Setup: The reaction mixture is prepared in a microcentrifuge tube containing a buffer with ATP, relaxed plasmid DNA (as the substrate), and the purified DNA gyrase enzyme.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow the enzyme to introduce negative supercoils into the plasmid DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).

  • Agarose (B213101) Gel Electrophoresis: The reaction products are loaded onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control.

Mechanisms of Action and Signaling Pathways

The biological activities of these quinone antibiotics are mediated through distinct molecular mechanisms and signaling pathways.

Fluoroquinolones: Inhibition of Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by forming a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme on the DNA, leading to the accumulation of double-strand DNA breaks and ultimately cell death.

G Fluoroquinolone Fluoroquinolone Ternary_Complex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->Ternary_Complex DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Ternary_Complex Bacterial_DNA Bacterial DNA Bacterial_DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Inhibition of DNA ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death G Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition DNA Cellular DNA DNA->DNA_Intercalation Topoisomerase_II Topoisomerase II Topoisomerase_II->Topo_II_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis G Mitomycin_C Mitomycin C (Prodrug) Reductive_Activation Reductive Activation Mitomycin_C->Reductive_Activation Active_Metabolite Active Alkylating Metabolite Reductive_Activation->Active_Metabolite DNA_Crosslinking DNA Inter- and Intrastrand Crosslinks Active_Metabolite->DNA_Crosslinking DNA Cellular DNA DNA->DNA_Crosslinking Inhibition_Replication Inhibition of DNA Replication DNA_Crosslinking->Inhibition_Replication Apoptosis Apoptosis Inhibition_Replication->Apoptosis G This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation (e.g., JNK, p38) Oxidative_Stress->MAPK_Pathway Apoptosis_Initiation Apoptosis Initiation MAPK_Pathway->Apoptosis_Initiation Caspase_Activation Caspase Activation Apoptosis_Initiation->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

References

Resistoflavine: A Comparative Analysis Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistoflavine, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] This has prompted interest in its potential as a novel anticancer agent. This guide provides a comparative analysis of this compound against two well-established chemotherapeutic drugs, Doxorubicin and Cisplatin. Due to the limited publicly available quantitative data on this compound's cytotoxic potency, this comparison leverages qualitative descriptions of its activity and detailed mechanistic insights from its close structural analog, Resistomycin. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a structured overview of the current state of knowledge and highlighting areas for future investigation.

Comparative Cytotoxicity

For the purpose of providing a baseline for comparison, the following tables summarize the IC50 values for Doxorubicin and Cisplatin against a range of cancer cell lines, as reported in various studies. It is crucial to note that IC50 values can vary significantly based on the specific cell line, assay method (e.g., MTT, SRB), and incubation time. Therefore, the data presented below should be interpreted with these variables in mind.

Table 1: Cytotoxicity of Doxorubicin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MCF-7Breast Cancer0.48 - 1.548
MDA-MB-231Breast Cancer0.2 - 0.872
A549Lung Cancer0.1 - 0.572
HeLaCervical Cancer0.05 - 0.248
HepG2Liver Cancer0.1 - 1.048
HT-29Colon Cancer0.1 - 0.672

Table 2: Cytotoxicity of Cisplatin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
A2780Ovarian Cancer1 - 572
SK-OV-3Ovarian Cancer5 - 2072
A549Lung Cancer2 - 1072
HCT116Colon Cancer3 - 1548
MCF-7Breast Cancer5 - 2572
HepG2Liver Cancer2 - 848

Mechanism of Action: Insights from Resistomycin

Due to the limited specific mechanistic data for this compound, we turn to its close analog, Resistomycin, to infer potential signaling pathways. Studies on Resistomycin have elucidated its anticancer effects through the modulation of key cellular signaling cascades, primarily the p38 MAPK and Wnt/β-catenin pathways.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Resistomycin has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells by activating the p38 MAPK pathway. This pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis. Activation of p38 MAPK can lead to the phosphorylation of downstream targets that promote cell death.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resistomycin Resistomycin Receptor Stress Receptor Resistomycin->Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P Bcl2 Bcl-2 p38->Bcl2 Inhibition Bax Bax p38->Bax Activation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Resistomycin-induced p38 MAPK signaling pathway leading to apoptosis.

Wnt/β-catenin Signaling Pathway

In colorectal cancer cells, Resistomycin has been found to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, Resistomycin can suppress tumor growth and induce apoptosis.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Resistomycin Resistomycin DestructionComplex Destruction Complex (GSK3β, APC, Axin) Resistomycin->DestructionComplex Activation Dsh Dishevelled Frizzled->Dsh Dsh->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin P Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression

Caption: Inhibition of Wnt/β-catenin signaling by Resistomycin.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test compound (this compound, Doxorubicin, Cisplatin) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate for treatment period (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of a test compound.

Objective: To assess the ability of a test compound to inhibit tumor growth in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation:

    • Culture and harvest cancer cells.

    • Resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral gavage, intravenous).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

    • Euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, Western blotting).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of the test compound.

Xenograft_Workflow Start Start Inject_Cells Inject cancer cells subcutaneously into immunocompromised mice Start->Inject_Cells Monitor_Tumors Monitor for tumor formation Inject_Cells->Monitor_Tumors Randomize_Mice Randomize mice into groups (treatment and control) Monitor_Tumors->Randomize_Mice Administer_Compound Administer test compound and vehicle control Randomize_Mice->Administer_Compound Measure_Tumors Measure tumor volume and body weight regularly Administer_Compound->Measure_Tumors Endpoint Study endpoint Measure_Tumors->Endpoint Analyze_Results Analyze tumor growth inhibition Endpoint->Analyze_Results End End Analyze_Results->End

Caption: Workflow for a tumor xenograft study.

Conclusion

This compound presents an intriguing profile as a potential anticancer agent, with initial studies indicating potent cytotoxic activity. While a direct quantitative comparison with established drugs like Doxorubicin and Cisplatin is currently hampered by a lack of publicly available data, the mechanistic insights from its analog, Resistomycin, suggest that it may act through clinically relevant pathways such as the p38 MAPK and Wnt/β-catenin signaling cascades. The provided experimental protocols offer a standardized framework for future studies that will be crucial for elucidating the precise efficacy and mechanism of action of this compound. Further research, particularly head-to-head comparative studies, is warranted to fully assess the therapeutic potential of this compound in the landscape of cancer chemotherapy.

References

Resistoflavine: A Comparative Analysis of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental results of Resistoflavine, benchmarked against established anticancer agents Doxorubicin and Quercetin.

Introduction

This compound, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action, characteristic of quinone compounds, is believed to involve the induction of oxidative stress, DNA damage, and apoptosis.[3][4][5] This guide provides a comparative analysis of this compound's performance with two well-characterized compounds: Doxorubicin, a widely used quinone-based chemotherapeutic agent, and Quercetin, a natural flavonoid with established anticancer and antiviral properties. This objective comparison is supported by available experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound HMO2Gastric AdenocarcinomaPotent (Specific value not reported)[1][2]
HepG2Hepatic CarcinomaPotent (Specific value not reported)[1][2]
Doxorubicin HepG2Hepatic Carcinoma1.679 µg/mL (~2.9 µM)
Huh7Hepatocellular Carcinoma> 20 µM
A549Lung Carcinoma> 20 µM
MCF-7Breast Adenocarcinoma2.50 µM
Quercetin A549Lung Carcinoma5.14 µg/ml (~17 µM) at 72h
H69Lung Carcinoma9.18 µg/ml (~30 µM) at 72h
MCF-7Breast Adenocarcinoma17.2 µM
HT-29Colorectal Adenocarcinoma81.65 µM at 48h

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and cross-validation of experimental findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound, Doxorubicin, or Quercetin) in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in the anticancer effects of this compound, Doxorubicin, and Quercetin.

This compound: Proposed Anticancer Mechanism

As a quinone-containing compound, this compound is hypothesized to exert its cytotoxic effects through the generation of reactive oxygen species (ROS), leading to DNA damage and the induction of apoptosis. This process likely involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Resistoflavine_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage PI3K_AKT PI3K/Akt Pathway ROS->PI3K_AKT MAPK MAPK Pathway ROS->MAPK Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest PI3K_AKT->Apoptosis Inhibition MAPK->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Doxorubicin: Anticancer Mechanism

Doxorubicin primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. It also generates ROS, contributing to cellular damage and apoptosis. The p53 tumor suppressor protein plays a crucial role in mediating Doxorubicin-induced apoptosis.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DSB DNA Double-Strand Breaks DNA_Intercalation->DSB Topo_II->DSB ROS->DSB p53 p53 Activation DSB->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Key mechanisms of Doxorubicin's anticancer activity.

Quercetin: Anticancer and Antiviral Mechanisms

Quercetin exhibits a multi-targeted mechanism. In cancer, it induces apoptosis by modulating signaling pathways like PI3K/Akt and by influencing the expression of pro- and anti-apoptotic proteins. Its antiviral activity, for instance against SARS-CoV-2, involves the inhibition of viral entry (by targeting the spike protein and ACE2 receptor) and replication (by inhibiting viral enzymes like 3CLpro and RdRp).

Quercetin_Mechanism Quercetin Quercetin PI3K_AKT PI3K/Akt Pathway Quercetin->PI3K_AKT Inhibition Apoptosis Apoptosis Quercetin->Apoptosis Viral_Entry Viral Entry (e.g., SARS-CoV-2) Viral_Replication Viral Replication (3CLpro, RdRp) Inhibition_VE Inhibition Inhibition_VR Inhibition PI3K_AKT->Apoptosis Inhibition Inhibition_VE->Viral_Entry Inhibition_VR->Viral_Replication

Caption: Dual anticancer and antiviral mechanisms of Quercetin.

Conclusion

This compound emerges as a promising natural compound with potent cytotoxic activity against cancer cells. While further quantitative studies are required to establish its precise efficacy in comparison to standard chemotherapeutic agents, its proposed mechanism of action, typical of quinone-containing molecules, suggests a strong potential for anticancer drug development. The comparative data and detailed protocols provided in this guide aim to facilitate future research and a deeper understanding of this compound's therapeutic capabilities. The multifaceted mechanisms of Doxorubicin and Quercetin offer valuable benchmarks for evaluating the potential of novel anticancer and antiviral agents.

References

Resistoflavine: A Comparative Analysis of Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Resistoflavine's efficacy against similar compounds, supported by experimental data and detailed methodologies.

This compound, a quinone-related antibiotic isolated from the marine actinomycete Streptomyces chibaensis AUBN1/7, has demonstrated significant cytotoxic activity against gastric and hepatic carcinoma cell lines.[1] This guide delves into a comparative analysis of its efficacy, placing it alongside other natural flavonoids and established topoisomerase inhibitors, providing a quantitative basis for its potential as an anticancer agent.

Comparative Cytotoxicity

The in vitro cytotoxic efficacy of this compound and a panel of comparable compounds are summarized below. The data, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), allows for a direct comparison of potency across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound HMO2 Gastric Adenocarcinoma 3.8
This compound HePG2 Hepatic Carcinoma 4.2
DoxorubicinHePG2Hepatic Carcinoma7.98
EtoposideHePG2Hepatic Carcinoma30.16[2]
TopotecanU87Glioblastoma2.95[3]
LuteolinA549Lung Carcinoma41.59 (24h)
QuercetinA549Lung Carcinoma8.65 (24h)
ApigeninCaki-1Renal Cell Carcinoma27.02 (24h)
KaempferolLNCaPProstate Cancer28.8
GenisteinHeLaCervical Cancer35

Mechanism of Action: A Focus on Topoisomerase Inhibition

Many natural compounds with anticancer properties, including quinone-related antibiotics, exert their effects by inhibiting topoisomerase enzymes. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and other cellular processes. By interfering with their function, topoisomerase inhibitors can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.

The workflow for assessing topoisomerase inhibition is a critical component of evaluating compounds like this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA Supercoiled Plasmid DNA Incubation Incubation at 37°C DNA->Incubation Topo Topoisomerase Enzyme (I or II) Topo->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Gel Agarose (B213101) Gel Electrophoresis Incubation->Gel Visualization Ethidium (B1194527) Bromide Staining & UV Transillumination Gel->Visualization Quantification Densitometry Analysis Visualization->Quantification Result Result Quantification->Result Determine % Inhibition

Fig. 1: Workflow for Topoisomerase Inhibition Assay.

Signaling Pathways Implicated in Quinone-Induced Cytotoxicity

Quinone-containing compounds like this compound are known to induce cellular apoptosis through the generation of reactive oxygen species (ROS) and subsequent modulation of key signaling pathways. The overproduction of ROS can lead to oxidative stress, damaging cellular components including DNA, and activating apoptotic cascades.

One of the central pathways involved is the p53 signaling pathway. In response to DNA damage, the tumor suppressor protein p53 is activated, leading to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the induction of apoptosis. This is often mediated through the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Proposed Apoptotic Signaling Pathway for this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and other compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HMO2, HePG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Doxorubicin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Topoisomerase I and II Inhibition Assay

The inhibitory effect of compounds on topoisomerase I and II can be assessed by measuring the relaxation of supercoiled plasmid DNA.

Topoisomerase I Assay:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Electrophoresis: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. The conversion of supercoiled DNA to relaxed DNA is observed.

  • Quantification: The percentage of supercoiled and relaxed DNA is quantified using densitometry to determine the inhibitory activity of the compound.

Topoisomerase II Assay:

  • Reaction Mixture: A similar reaction mixture is prepared using supercoiled plasmid DNA, human topoisomerase II, and the test compound in a buffer containing ATP.

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Analysis: The products are analyzed by agarose gel electrophoresis and visualized as described for the topoisomerase I assay. The inhibition of topoisomerase II-mediated DNA relaxation is quantified.

Conclusion

This compound demonstrates potent cytotoxic activity against gastric and hepatic cancer cell lines, with IC50 values that are competitive with, and in some cases superior to, other natural flavonoids and even established chemotherapeutic agents. Its quinone structure suggests a mechanism of action involving the induction of oxidative stress and apoptosis, potentially through the modulation of key signaling pathways such as the p53 pathway. Further investigation into its specific molecular targets, including its potential as a topoisomerase inhibitor, is warranted to fully elucidate its therapeutic potential in oncology. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this compound's efficacy in preclinical studies.

References

A Comparative Analysis of Resistoflavine Analogs: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resistoflavine, a quinone-related antibiotic produced by Streptomyces species, has garnered attention for its cytotoxic and antibacterial properties. This has spurred interest in the synthesis and evaluation of its analogs to explore their therapeutic potential. This guide provides a comparative analysis of this compound and its key analogs, summarizing their biological performance with supporting experimental data, detailing experimental methodologies, and visualizing associated signaling pathways.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the cytotoxic and antibacterial activities of this compound and its analogs.

Table 1: Cytotoxic Activity of this compound Analogs against Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µg/mL)Reference
This compound HMO2Gastric AdenocarcinomaData not available[1]
HepG2Hepatic CarcinomaData not available[1]
1-Hydroxy-1-norresistomycin HMO2Gastric AdenocarcinomaData not available[1]
HepG2Hepatic CarcinomaData not available[1]
Resistomycin PC3Prostate Cancer2.63
DU-145Prostate Cancer9.37
Caco-2Colorectal Adenocarcinoma0.38
MCF-7Breast Cancer14.61

Note: While this compound and 1-Hydroxy-1-norresistomycin are reported to have potent cytotoxic activity against HMO2 and HepG2 cell lines, specific IC50 values were not available in the reviewed literature.

Table 2: Antibacterial Activity of this compound Analogs
CompoundBacterial StrainMIC (µg/mL)Reference
Chlororesistoflavin A Methicillin-resistant Staphylococcus aureus (MRSA)Data not available
Chlororesistoflavin B Methicillin-resistant Staphylococcus aureus (MRSA)Data not available

Note: Chlororesistoflavins A and B have been reported to exhibit antibacterial activity against MRSA; however, specific MIC values were not found in the reviewed literature.

Mechanism of Action: Insights into Cellular Pathways

This compound and its analogs appear to exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest, common mechanisms for quinone-containing compounds. The specific signaling pathways implicated vary among the analogs.

1-Hydroxy-1-norresistomycin: p53-Mediated Intrinsic Apoptosis

In non-small cell lung cancer, 1-hydroxy-1-norresistomycin has been shown to induce apoptosis through a p53-mediated intrinsic pathway. This involves the upregulation of the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes, leading to mitochondrial dysfunction and the activation of the caspase cascade.

p53_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 1_hydroxy_1_norresistomycin 1-Hydroxy-1-norresistomycin p53 p53 Activation 1_hydroxy_1_norresistomycin->p53 Induces Bax_gene Bax Gene Transcription p53->Bax_gene Activates Bax Bax Protein Bax_gene->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38_MAPK_pathway cluster_stimulus Stimulus cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Resistomycin Resistomycin MAPKKK MAPKKK (e.g., ASK1) Resistomycin->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of the test compound. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan (B1609692) crystals with a suitable solvent (e.g., DMSO). D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate IC50 values from dose-response curves. F->G MIC_Assay_Workflow A 1. Prepare serial dilutions of the test compound in a 96-well plate. B 2. Inoculate each well with a standardized bacterial suspension. A->B C 3. Incubate the plate at an optimal temperature (e.g., 37°C) for 18-24 hours. B->C D 4. Visually inspect for bacterial growth (turbidity) in each well. C->D E 5. The MIC is the lowest concentration with no visible bacterial growth. D->E

References

Unraveling the Enigma of Resistoflavine: A Comparative Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for novel anticancer therapeutics, the natural compound Resistoflavine has emerged as a molecule of interest. Isolated from the marine actinomycete Streptomyces chibaensis, this quinone-related antibiotic has demonstrated potent cytotoxic effects against gastric (HMO2) and hepatic (HepG2) carcinoma cell lines. This guide provides a comprehensive comparison of this compound's validated mechanism of action with established anticancer agents, supported by available experimental data, to aid researchers and drug development professionals in understanding its therapeutic potential.

Unveiling the Cytotoxic Machinery: A Tale of Oxidative Stress and Apoptosis

While the precise molecular targets of this compound are still under active investigation, its mechanism of action is believed to align with the broader class of quinone-containing anticancer agents. The core of this mechanism lies in the induction of overwhelming oxidative stress and the subsequent initiation of programmed cell death, or apoptosis.

Quinone structures, like that of this compound, can undergo redox cycling within the cell. This process generates excessive reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. The accumulation of ROS disrupts the delicate balance of cellular redox homeostasis, leading to widespread damage to vital cellular components, including lipids, proteins, and DNA. This cascade of oxidative damage ultimately triggers the intrinsic apoptotic pathway, a cellular suicide program designed to eliminate damaged or cancerous cells.

This compound in Action: A Head-to-Head Comparison

To better understand the efficacy and mechanism of this compound, it is crucial to compare it with other well-characterized anticancer compounds. This section provides a comparative analysis with Doxorubicin, a widely used quinone-containing chemotherapeutic, and other natural quinones with demonstrated anticancer properties.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for this compound and its counterparts against relevant cancer cell lines.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound HMO2 (Gastric Adenocarcinoma)1.25~2.9[1]
HepG2 (Hepatic Carcinoma)2.5~5.8[1]
Doxorubicin HepG2 (Hepatic Carcinoma)1.1 (48h)~2.0[2]
Lapachol Various Cancer Cell Lines-Varies[3][4]
Juglone Various Cancer Cell Lines-Varies
Mitomycin C Various Cancer Cell Lines-Varies

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Delving Deeper: Experimental Protocols for Mechanistic Validation

Validating the proposed mechanism of action for any novel compound requires a suite of robust experimental protocols. The following methodologies are central to investigating the effects of this compound on oxidative stress and apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., HMO2, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (or control compounds) for a specified duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Detection of Reactive Oxygen Species (ROS)

Principle: The generation of intracellular ROS can be detected using fluorescent probes that become oxidized in the presence of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.

Protocol:

  • Treat cells with this compound for a designated time period.

  • Incubate the cells with DCFH-DA.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Analysis of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (like FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Visualizing the Molecular Cascade: Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for quinone-induced apoptosis and a typical experimental workflow for its validation.

Quinone_Mechanism cluster_cell Cancer Cell Quinone Quinone (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Quinone->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of quinone-induced apoptosis.

Experimental_Workflow cluster_assays Validation Assays start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt MTT Assay (Cytotoxicity, IC50) incubation->mtt ros ROS Detection (DCFH-DA) incubation->ros apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis analysis Data Analysis and Interpretation mtt->analysis ros->analysis apoptosis->analysis

Caption: Experimental workflow for validating this compound's mechanism.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anticancer effects through the induction of oxidative stress and subsequent apoptosis, a mechanism shared by other potent quinone-based chemotherapeutics. Its efficacy against gastric and hepatic cancer cell lines warrants further investigation to fully elucidate its molecular targets and signaling pathways. Future research should focus on comprehensive in vivo studies to assess its therapeutic index and potential for clinical translation. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a promising lead compound in cancer drug discovery.

References

Independent Verification of Resistoflavine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Resistoflavine's performance with alternative cytotoxic compounds, supported by available experimental data and detailed methodologies. Due to the limited publicly available quantitative data for this compound, this guide utilizes a qualitative comparison for this compound and a quantitative comparison for a well-established alternative, Doxorubicin, to provide a valuable reference for future research and drug development.

Data Presentation: Comparative Analysis of Cytotoxic Activity

Direct quantitative comparison of this compound with other cytotoxic agents is challenging due to the absence of publicly available IC50 values. The primary study on this compound reports "potent cytotoxic activity" against gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2) cell lines but does not provide specific IC50 values[1].

To provide a benchmark, this guide presents data for Doxorubicin, a widely used chemotherapeutic agent that, like this compound, is a quinone-containing compound.

CompoundCell LineCancer TypeIC50 ValueSource
This compound HMO2Gastric AdenocarcinomaData not available[1]
HepG2Hepatic CarcinomaData not available[1]
Doxorubicin AGSGastric Adenocarcinoma~0.02 µM (48h)
HepG2Hepatic Carcinoma0.8 µM - 7.98 µg/mL

Note: IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols: Cytotoxicity Assessment

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and the cytotoxic potential of a compound. This protocol is a generalized representation of the methods likely used in the initial studies of this compound.

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HMO2, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the complete culture medium.

    • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Based on studies of related quinone compounds, this compound is likely to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate these proposed mechanisms of action.

G This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Induces ask1 ASK1 ros->ask1 Activates mkk3_6 MKK3/6 ask1->mkk3_6 Activates p38_mapk p38 MAPK mkk3_6->p38_mapk Activates bax Bax (Pro-apoptotic) p38_mapk->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p38_mapk->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p38 MAPK-mediated apoptotic pathway induced by this compound.

G This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Induces atm_atr ATM/ATR ros->atm_atr Activates chk1_chk2 Chk1/Chk2 atm_atr->chk1_chk2 Activates cdc25c Cdc25C chk1_chk2->cdc25c Inhibits cdk1_cyclinB CDK1/Cyclin B cdc25c->cdk1_cyclinB Activates g2_m_arrest G2/M Phase Arrest mitosis Mitosis cdk1_cyclinB->mitosis g2_m_arrest->mitosis Prevents

Caption: Proposed G2/M cell cycle arrest pathway induced by this compound.

G start Start: Seed Cells in 96-well plate incubation1 24h Incubation (Cell Attachment) start->incubation1 treatment Add this compound (Serial Dilutions) incubation1->treatment incubation2 24-72h Incubation (Compound Exposure) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 2-4h Incubation (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read Read Absorbance (570 nm) solubilization->read analysis Calculate % Viability & IC50 Value read->analysis

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

Safety Operating Guide

Navigating the Disposal of Resistoflavine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Properties of Resistoflavine for Disposal Consideration

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of this compound's known characteristics:

PropertyValueCitation
Chemical Formula C22H16O7[1][3]
Molar Mass 392.4 g/mol
Appearance Solid
Solubility Soluble in DMF and DMSO
Biological Activity Cytotoxic to HMO2 and HepG2 cells
Storage Temperature -20°C

Experimental Protocols for Safe Disposal

The following protocols are based on standard operating procedures for the disposal of hazardous chemical waste and should be adapted to comply with institutional and local regulations.

1. Decontamination of Labware and Surfaces:

  • Objective: To neutralize or remove this compound residue from laboratory equipment and work areas.

  • Materials:

    • Appropriate personal protective equipment (PPE): chemical-resistant gloves, lab coat, and safety glasses.

    • 70% ethanol (B145695) or a suitable laboratory disinfectant.

    • Absorbent pads.

    • Sealable, labeled waste bags for contaminated materials.

  • Procedure:

    • Prepare a 70% ethanol solution or other approved decontaminating agent.

    • Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound.

    • For liquid spills, cover with absorbent pads, apply the decontaminating solution, and allow for a sufficient contact time (e.g., 10-15 minutes).

    • Collect all contaminated materials (e.g., absorbent pads, wipes) in a clearly labeled hazardous waste bag.

2. Disposal of Unused this compound and Contaminated Materials:

  • Objective: To safely package and dispose of pure this compound and any materials contaminated with it.

  • Materials:

    • Appropriate PPE.

    • Leak-proof, sealable hazardous waste containers.

    • Hazardous waste labels.

  • Procedure:

    • Solid Waste:

      • Collect unused this compound powder and contaminated solid materials (e.g., pipette tips, microfuge tubes, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

      • Ensure the container is compatible with the chemical properties of this compound.

    • Liquid Waste:

      • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.

      • Do not mix with other incompatible waste streams.

    • Labeling:

      • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Storage and Collection:

      • Store waste containers in a designated, secure area, away from general laboratory traffic.

      • Arrange for pickup and disposal by a certified hazardous waste management service, following your institution's procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Resistoflavine_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Start Resistoflavine_Waste This compound Waste Generated Start->Resistoflavine_Waste Waste_Type Determine Waste Type Resistoflavine_Waste->Waste_Type Solid_Waste Solid Waste (Unused compound, contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing this compound) Waste_Type->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps Waste_Type->Sharps_Waste Sharps Collect_Solid Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Puncture-Resistant Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store in Designated Waste Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Arrange_Pickup Arrange for Professional Hazardous Waste Disposal Store_Waste->Arrange_Pickup End End Arrange_Pickup->End

Caption: this compound Disposal Workflow

Important Considerations:

  • Consult Your EHS Office: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements for hazardous waste disposal.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for hazardous waste management.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its waste.

  • Avoid Sewer Disposal: Never dispose of this compound or its solutions down the drain. This is crucial to prevent environmental contamination and potential harm to aquatic life. The U.S. Code of Federal Regulations (CFR) Title 40, Parts 260-265 prohibits the disposal of hazardous waste pharmaceuticals into sewer systems.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

Safeguarding Researchers: A Guide to Handling Resistoflavine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Resistoflavine. Given that this compound is a cytotoxic compound, stringent adherence to these safety guidelines is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.[1]

Core Safety Principles

Occupational exposure to cytotoxic agents can occur through inhalation, skin contact, or accidental ingestion.[2] Therefore, all handling of this compound, especially in powder or concentrated solution form, must be conducted within a designated containment device such as a biological safety cabinet (BSC) or a glove box isolator.[2]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required PPE for handling this compound, based on established protocols for potent cytotoxic compounds.[2][3]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).Provides a robust barrier against chemical permeation. The outer glove is worn over the gown cuff and the inner glove is worn under.
Gown Disposable, impermeable gown with a closed front, long sleeves, and knit cuffs.Protects against splashes and contamination of personal clothing. A common material is polyethylene-coated polypropylene.
Eye/Face Protection Full-face shield or safety goggles used in conjunction with a fluid-resistant mask.Protects against splashes and aerosol inhalation.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling powders outside of a containment device or when there is a risk of aerosolization.Prevents inhalation of hazardous particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for preparation, handling, and immediate decontamination.

cluster_prep Preparation cluster_handling Handling cluster_decon Immediate Decontamination prep1 Don all required PPE prep2 Prepare a designated and contained workspace (e.g., BSC) prep1->prep2 prep3 Wipe down all surfaces with 70% ethanol prep2->prep3 handling1 Conduct all manipulations of open powders or concentrated solutions within the BSC prep3->handling1 handling2 Use Luer-Lok syringes and other closed systems where possible handling1->handling2 handling3 Place all contaminated disposable items into a designated cytotoxic waste container immediately after use handling2->handling3 decon1 Wipe down the work surface with a deactivating solution followed by 70% ethanol handling3->decon1 decon2 Doff PPE in the correct order to avoid self-contamination decon1->decon2 decon3 Dispose of all PPE in the cytotoxic waste container decon2->decon3

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal:

  • Contaminated PPE and Materials: All disposable items, including gloves, gowns, bench paper, and pipette tips, must be disposed of in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.

  • Liquid and Solid Waste: Unused this compound, contaminated solutions, and empty vials should be disposed of in designated cytotoxic waste containers. Do not dispose of this waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.

The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_gen Waste generated from this compound handling is_sharp Is the item a sharp? waste_gen->is_sharp sharps_container Place in a designated cytotoxic sharps container is_sharp->sharps_container Yes cytotoxic_container Place in a labeled, leak-proof cytotoxic waste container is_sharp->cytotoxic_container No

Caption: Decision tree for this compound waste disposal.

Spill Management:

In the event of a spill, immediately cordon off the area to prevent exposure to others. Use a designated cytotoxic spill kit and follow the manufacturer's instructions for cleanup. All materials used for spill cleanup must be disposed of as cytotoxic waste. A spill kit should be readily available in any area where this compound is handled.

This guidance is based on established safety protocols for handling potent cytotoxic compounds. Always consult your institution's specific Safety Data Sheet (SDS) and chemical safety protocols before working with any hazardous chemical.

References

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